Product packaging for Escaline (hydrochloride)(Cat. No.:CAS No. 3166-82-3)

Escaline (hydrochloride)

Cat. No.: B592906
CAS No.: 3166-82-3
M. Wt: 261.746
InChI Key: DIYZJKSBSOJZRD-UHFFFAOYSA-N

Description

Evolution of Phenethylamine (B48288) and Mescaline Analogue Research

The scientific journey into phenethylamines began with the isolation of mescaline from the peyote cactus in 1897 by Arthur Heffter. chacruna.net This discovery laid the groundwork for future research into the vast family of phenethylamine compounds. In 1919, Ernst Späth achieved the first synthesis of mescaline, a pivotal moment that opened the door for chemists to create and study structural analogues. chacruna.netwikipedia.org Throughout the mid-20th century, researchers began to systematically modify the mescaline structure, investigating how alterations to the molecule would affect its activity. This exploration was driven by a desire to understand the structure-activity relationships (SAR) of these compounds, which could shed light on their mechanisms of action in the brain. nih.govljmu.ac.uk The work of scientists like Alexander Shulgin in the latter half of the 20th century dramatically expanded the field, introducing a plethora of new phenethylamine analogues and documenting their effects. chacruna.net

Early Synthesis and Scientific Reporting of Escaline (B1605962) (hydrochloride)

Escaline, or 4-ethoxy-3,5-dimethoxyphenethylamine, was first synthesized and documented in the scientific literature in 1954 by Benington and his colleagues. wikipedia.orgiiab.mewikidoc.org This initial work was part of the broader scientific endeavor to create and characterize novel phenethylamine derivatives. The synthesis of escaline represented a specific modification to the mescaline structure, where the 4-position methoxy (B1213986) group was replaced with an ethoxy group.

Subsequent Research Re-examination and Characterization in Academic Laboratories (e.g., Nichols' Work)

Following its initial synthesis, escaline was later re-examined and further characterized by the laboratory of David E. Nichols, a prominent figure in the study of psychoactive compounds. wikipedia.orgiiab.mewikidoc.orgwikipedia.org In 1977, Nichols and his team prepared a series of mescaline analogues, including escaline, proscaline (B1283602), and isoproscaline (B1659368), to further investigate their properties. wikipedia.org This research was crucial in providing a more detailed understanding of escaline's pharmacological profile.

Nomenclature and Chemical Classification within Substituted Phenethylamines

Escaline is chemically known as 4-ethoxy-3,5-dimethoxy-benzeneethanamine, monohydrochloride. sapphirebioscience.combertin-bioreagent.comcaymanchem.com It belongs to the phenethylamine class of chemical compounds. iiab.mewikidoc.org More specifically, it is classified as a substituted phenethylamine and is considered a homologue of mescaline, differing by the substitution of an ethoxy group for the methoxy group at the 4-position of the phenyl ring. wikipedia.orgiiab.mebertin-bioreagent.com

Chemical Identifier Value
IUPAC Name2-(4-ethoxy-3,5-dimethoxyphenyl)ethan-1-amine
CAS Number39201-82-6
Chemical FormulaC12H19NO3
Molar Mass225.288 g·mol−1
InChI1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3
InChIKeyRHOGRSKNWDNCDN-UHFFFAOYSA-N
SMILESNCCC1=CC(OC)=C(OCC)C(OC)=C1

Current Landscape of Academic and Forensic Research on Escaline (hydrochloride)

Current research on escaline is primarily conducted in academic and forensic settings. sapphirebioscience.combertin-bioreagent.comcaymanchem.com Academic research often focuses on its pharmacological properties, particularly its interaction with serotonin (B10506) receptors. bertin-bioreagent.comcaymanchem.com Forensic research involves the identification and characterization of escaline in seized materials and its differentiation from other controlled substances. nih.gov The compound is often used as an analytical reference standard in forensic laboratories. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20ClNO3 B592906 Escaline (hydrochloride) CAS No. 3166-82-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYZJKSBSOJZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3166-82-3
Record name Escaline hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7D9XK2Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Characterization in Research Settings

Synthetic Pathways for Escaline (B1605962) (hydrochloride) Precursors

The synthesis of escaline fundamentally relies on the availability of specific precursors, primarily substituted benzaldehydes. A key starting material for many phenethylamine (B48288) syntheses, including that of mescaline and its analogs, is 3,4,5-trimethoxybenzaldehyde. reddit.com This compound can be derived from gallic acid, a readily available natural product. mdma.ch The synthesis of escaline requires a modification of this precursor to introduce the 4-ethoxy group.

A common precursor for escaline synthesis is 3,5-dimethoxy-4-ethoxybenzaldehyde. The synthesis of this precursor can be approached through several routes. One potential pathway involves the selective ethylation of a suitably protected 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde). The hydroxyl group at the 4-position of syringaldehyde (B56468) can be selectively alkylated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Convergent and Linear Strategies for Escaline (hydrochloride) Synthesis

Both linear and convergent synthesis strategies can be applied to the preparation of escaline (hydrochloride), each with its own advantages and disadvantages. chemistnotes.comfiveable.mechegg.com

Detailed Exploration of Reaction Conditions and Reagents

The synthesis of escaline typically involves a few key chemical transformations. A common and effective method for preparing phenethylamines from benzaldehydes is through the Henry reaction followed by reduction.

Henry Reaction: The condensation of 3,5-dimethoxy-4-ethoxybenzaldehyde with nitromethane (B149229) is a crucial step. This reaction is typically catalyzed by a base. While various catalysts can be used, research on similar reactions with substituted benzaldehydes suggests that the choice of catalyst and solvent can significantly impact the yield. reddit.com For example, using a larger excess of the catalyst has been shown to improve yields in the Henry reaction of 3,4,5-trimethoxybenzaldehyde. reddit.com

Reduction of the Nitrostyrene: The resulting β-nitrostyrene derivative is then reduced to the corresponding phenethylamine. Several reducing agents can be employed for this transformation. A common method is the use of lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Another approach involves reduction with sodium borohydride (B1222165) (NaBH4) in a suitable solvent system, such as a mixture of isopropanol (B130326) and water. reddit.com

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by dissolving the freebase in a suitable solvent, such as methanol (B129727) or isopropanol, and treating it with a solution of hydrochloric acid. sigmaaldrich.com The escaline hydrochloride then precipitates out of the solution and can be collected by filtration.

Yield Optimization and Scalability Considerations for Research Batches

For research purposes, the ability to produce gram-scale quantities of escaline (hydrochloride) is often necessary. scripps.edu Therefore, optimizing the yield of each synthetic step is critical. Key factors to consider for yield optimization include:

Reaction Conditions: Temperature, reaction time, and the concentration of reactants can all influence the outcome of a reaction. numberanalytics.com

Catalyst and Reagent Stoichiometry: The molar ratios of the reactants and catalyst can significantly affect the yield and purity of the product. reddit.com

Solvent Choice: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and selectivity.

Scaling up a synthesis from a few milligrams to several grams can present challenges. scripps.edunumberanalytics.com Issues such as heat transfer, mixing efficiency, and the safe handling of reagents become more critical on a larger scale. Continuous flow reactors offer a potential solution for scaling up chemical syntheses, as they can provide better control over reaction parameters and improve safety and efficiency. osti.gov

Enantioselective Synthesis and Stereoisomeric Investigations of Escaline Analogues

Escaline itself is not chiral and therefore does not have enantiomers. However, the principles of enantioselective synthesis are highly relevant to the study of its analogues. rsc.orgnih.govnih.gov By introducing a chiral center into the escaline scaffold, for example, at the alpha or beta position of the aminoethyl side chain, it is possible to create stereoisomers that may exhibit different pharmacological properties.

The development of enantioselective synthetic methods allows for the preparation of individual enantiomers of a chiral molecule, which is crucial for studying their distinct biological activities. nsf.govorganic-chemistry.org Techniques such as the use of chiral catalysts or chiral auxiliaries can be employed to control the stereochemical outcome of a reaction. organic-chemistry.org The investigation of the stereoisomers of escaline analogues can provide valuable insights into the structure-activity relationships of phenethylamines.

Purification Techniques for Research-Grade Escaline (hydrochloride)

Obtaining high-purity escaline (hydrochloride) is essential for accurate and reproducible research findings. bertin-bioreagent.com The crude product from the synthesis will typically contain unreacted starting materials, byproducts, and other impurities that must be removed.

Chromatographic Purification Methodologies

Chromatography is a powerful set of techniques used for the separation and purification of chemical compounds.

Column Chromatography: This is a standard and widely used method for purifying organic compounds. The crude escaline freebase can be purified by column chromatography on a stationary phase such as silica (B1680970) gel. A suitable solvent system (eluent) is chosen to separate the desired product from impurities based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the solvent through a column packed with smaller particles, resulting in a much higher resolution than standard column chromatography. Different types of HPLC columns, such as reversed-phase C18 columns, can be used depending on the properties of the compound being purified. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical technique, GC-MS can also be used for purification on a small scale. It is particularly useful for separating volatile compounds. researchgate.netsigmaaldrich.com The identity and purity of the final escaline hydrochloride product are typically confirmed by a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and melting point determination. iiab.me

Recrystallization and Other Solid-Phase Purification Approaches

Following synthesis, crude Escaline hydrochloride requires purification to remove unreacted starting materials, byproducts, and other impurities. Recrystallization is a primary and effective method for obtaining high-purity crystalline solid. Research protocols describe dissolving the crude hydrochloride salt in a minimal amount of a hot solvent system, followed by cooling to induce crystallization.

One documented method involves recrystallizing Escaline hydrochloride from boiling ethyl acetate (B1210297) containing a small amount of methanol. studfile.net Another approach uses an isopropanol (IPA) and diethyl ether (Et2O) solvent system. studfile.net In this procedure, the crude product is dissolved in IPA, and Et2O is added to decrease the solubility of the salt, promoting the formation of white crystals upon standing. studfile.net

For phenethylamine compounds in general, solid-phase extraction (SPE) serves as an alternative or supplementary purification technique. oup.comnih.govresearchgate.nettandfonline.com SPE cartridges, such as those with C18 or high-sulfonated polymeric phases, can effectively retain phenethylamines from a solution while allowing many impurities to be washed away. oup.comnih.govresearchgate.nettandfonline.com The target compound is then eluted from the cartridge using an appropriate solvent. nih.govresearchgate.nettandfonline.com This technique is particularly useful for cleaning up samples from complex matrices. oup.comnih.govresearchgate.net

The effectiveness of purification is often assessed by the melting point (mp) of the resulting crystals. Purified Escaline hydrochloride is reported to have a melting point in the range of 165-167°C. studfile.net

Advanced Spectroscopic and Chromatographic Characterization for Purity and Structural Confirmation in Research

To unambiguously confirm the identity, structure, and purity of synthesized Escaline hydrochloride, researchers employ a suite of advanced analytical techniques. These methods provide detailed information about the molecular structure, weight, and elemental composition of the compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

A triplet for the methyl protons (-CH₃) of the ethoxy group.

A quartet for the methylene (B1212753) protons (-CH₂-) of the ethoxy group, coupled to the methyl protons.

A singlet for the six protons of the two equivalent methoxy (B1213986) groups (-OCH₃).

Two triplets for the two methylene groups of the ethylamine (B1201723) side chain (-CH₂CH₂NH₂).

A singlet for the two aromatic protons on the benzene (B151609) ring.

A broad signal for the amine protons (-NH₃⁺), which may exchange with solvent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. irisotope.combhu.ac.in For Escaline, distinct signals would be expected for each unique carbon atom in the molecule, including the methyl and methylene carbons of the ethoxy group, the methoxy carbons, the two carbons of the ethylamine side chain, and the four unique carbons of the aromatic ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. bhu.ac.inorganicchemistrydata.orgresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Escaline (Note: These are predicted values based on structure and typical chemical shifts. Actual experimental values may vary.)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ar-C H (x2)~6.5~107
-C H₂CH₂NH₃⁺~2.8~30
-CH₂C H₂NH₃⁺~3.1~42
-OC H₃ (x2)~3.8~56
-OC H₂CH₃~4.0~75
-OCH₂C H₃~1.4~16
Ar-C -OCH₃ (x2)-~153
Ar-C -OCH₂CH₃-~137
Ar-C -CH₂CH₂NH₃⁺-~135

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and structural details of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. chemguide.co.uklibretexts.orggbiosciences.com When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture. oup.comnumberanalytics.comfda.gov.tw

For Escaline (free base, C₁₂H₁₉NO₃), the exact molecular weight is 225.136 g/mol . nih.gov In mass spectrometry, this would correspond to the molecular ion peak (M⁺) at m/z 225. nih.gov The hydrochloride salt has a formula weight of 261.7 g/mol . nih.govcaymanchem.comcaymanchem.com

Electron ionization (EI) often used in GC-MS, causes the molecular ion to fragment in a predictable manner, creating a unique mass spectrum that acts as a chemical "fingerprint". ojp.govlibretexts.orgwikipedia.org The fragmentation pattern provides clues to the molecule's structure. For phenethylamines like Escaline, a characteristic fragmentation is the cleavage of the bond between the alpha and beta carbons of the side chain (alpha-cleavage). libretexts.org This would result in a prominent fragment ion from the substituted benzyl (B1604629) moiety.

Interactive Data Table: Key Mass Spectrometry Fragments for Escaline

m/z ValueIonDescription
225[C₁₂H₁₉NO₃]⁺Molecular Ion (M⁺) of the free base
196[C₁₀H₁₄O₃]⁺Loss of the ethylamine group (-CH₂NH₂) via alpha-cleavage
182[C₉H₁₂O₃]⁺Likely loss of the entire ethylamine side chain

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule when it absorbs infrared radiation. youtube.comyoutube.comspectra-analysis.com Different functional groups absorb at characteristic frequencies, allowing for their identification. The IR spectrum of Escaline hydrochloride would display several key absorption bands indicating its structural features. nih.gov Data from KBr pellet transmission or Attenuated Total Reflectance (ATR) methods provide this information. nih.govnih.gov

Key expected IR absorption bands include:

N-H stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of an amine salt (R-NH₃⁺).

C-H stretching: Signals just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

C-O stretching: Strong absorptions in the 1250-1000 cm⁻¹ range, corresponding to the aryl-alkyl ether linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. mhlw.go.jpmsu.eduresearchgate.netbasicmedicalkey.com This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings. msu.edubasicmedicalkey.com Escaline, with its substituted benzene ring, would be expected to show characteristic absorbance maxima in the UV region, typically between 200 and 400 nm. researchgate.net The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity are useful for quantitative analysis and purity checks in pharmaceutical and research settings. basicmedicalkey.comthermofisher.com

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison serves as a crucial validation of the compound's purity and empirical formula. For Escaline hydrochloride (C₁₂H₂₀ClNO₃), a purity of ≥98% is often required for analytical standards. caymanchem.combertin-bioreagent.com

Interactive Data Table: Theoretical Elemental Composition of Escaline Hydrochloride (C₁₂H₂₀ClNO₃)

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical %
CarbonC12.011144.13255.07%
HydrogenH1.00820.1607.70%
ChlorineCl35.45335.45313.54%
NitrogenN14.00714.0075.35%
OxygenO15.99947.99718.34%
Total 261.749 100.00%

An experimental result that closely matches these theoretical percentages provides strong evidence for the identity and high purity of the synthesized Escaline hydrochloride.

Preclinical Pharmacological Investigations of Escaline Hydrochloride

In Vitro Cellular and Biochemical Studies

In vitro studies are fundamental to characterizing the pharmacological profile of a compound. For escaline (B1605962), these have primarily focused on defining its interaction with serotonin (B10506) receptors. Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, typically expressed as a Ki value (inhibition constant). Functional assays, such as the phosphoinositide hydrolysis assay discussed previously, measure the cellular response following receptor binding, providing measures of potency (EC50) and efficacy (Emax).

A 2021 study on mescaline derivatives provided binding affinities (Ki) for a series of related "scaline" compounds at human serotonin receptors. researchgate.net While not providing a direct value for escaline, the data for the series show a general pattern of weak to moderately high affinity for the 5-HT2A receptor, with Ki values for the scaline series ranging from 150 to 12,000 nM. researchgate.net The study noted that extending the 4-alkoxy substituent (as in escaline, the 4-ethoxy analog of mescaline) generally increased binding affinities at 5-HT2A and 5-HT2C receptors compared to mescaline. researchgate.net

Table 2: Receptor Binding Affinities (Ki, nM) of Mescaline and Related Phenethylamines Data from a 2021 study on mescaline derivatives. Note: Direct Ki for Escaline was not specified, but patterns for the "scaline" class were reported. researchgate.net

Compound Class5-HT2A Receptor (Ki, nM)Preference vs. 5-HT1A/2C
Scalines (general)150 - 12,000No preference observed
3C-ScalinesNot specifiedMarginal preference for 5-HT2A

Cellular Uptake, Distribution, and Efflux Mechanisms in Cultured Cell Lines

Specific studies detailing the cellular uptake, distribution, and efflux mechanisms of escaline in cultured cell lines are not extensively documented in the current scientific literature. However, research on structurally related phenethylamines, particularly mescaline, provides a basis for understanding the likely transport mechanisms.

Phenethylamine (B48288) compounds are generally substrates for polyspecific organic cation transporters (OCTs), which are low-affinity, high-capacity transporters involved in the metabolism and excretion of various substances. nih.govgoettingen-research-online.de A 2021 in vitro study investigating 18 psychostimulants and hallucinogens found that mescaline is a strongly transported substrate of wild-type OCT1. goettingen-research-online.de Other phenethylamine derivatives, such as methamphetamine and cathine, were identified as substrates for OCT2. goettingen-research-online.de These transporters are part of the Solute Carrier (SLC) superfamily and facilitate drug uptake into tissues like the liver and kidneys for subsequent metabolism and excretion. nih.gov

Conversely, high-affinity monoamine transporters—namely the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET)—are primary targets for many psychoactive drugs, responsible for neurotransmitter reuptake from the synaptic cleft. wikipedia.orgpurdue.edu However, studies indicate that mescaline has a negligible affinity (Kᵢ > 30,000 nM) for these transporters, suggesting they are not a primary mechanism for its cellular uptake. wikipedia.org Given escaline's structural similarity to mescaline, it is plausible that its cellular transport is also primarily mediated by low-affinity organic cation transporters like OCT1 and OCT2, rather than the high-affinity monoamine transporters. goettingen-research-online.de Direct investigation using escaline in cultured cell lines, such as HEK293 cells stably expressing these transporters, would be necessary to confirm these specific pathways and determine the kinetics of its transport. goettingen-research-online.de

Synaptosomal Preparations and Neurotransmitter Release Studies

Direct preclinical studies examining the effect of escaline on neurotransmitter release using synaptosomal preparations are currently limited. Synaptosomes are isolated, sealed nerve terminals that contain all the necessary components for neurotransmitter storage, release, and uptake, making them a valuable in vitro model for neurochemical research. nih.govnih.govucdavis.edu Assays using synaptosomes can quantify neurotransmitter efflux, often by preloading the terminals with radiolabeled neurotransmitters and then stimulating their release. nih.gov

While specific data for escaline is lacking, research on related compounds offers some insight. Studies on mescaline have shown it has a very low affinity for the primary monoamine transporters (SERT, DAT, NET), suggesting it is not a potent reuptake inhibitor or releaser in the same manner as amphetamines. wikipedia.orgwikipedia.orgnih.gov However, some findings suggest that at high doses, mescaline might indirectly increase levels of the serotonin metabolite 5-HIAA, which could imply an inhibition of reuptake or induction of serotonin release under those conditions. wikipedia.org Furthermore, some behavioral studies in mice suggest that escaline may possess dopaminergic activity, which could be related to neurotransmitter release or receptor interaction. researchgate.netresearchgate.net

To definitively characterize escaline's influence on neurotransmission, studies using rat brain synaptosomes would be required. Such experiments could measure the release of key neurotransmitters like dopamine, serotonin, and glutamate (B1630785) in response to escaline exposure, clarifying whether it acts as a neurotransmitter releaser, a reuptake inhibitor, or has other modulatory effects at the presynaptic terminal. nih.govmdpi.com

Neuronal Network Activity Modulation in Primary Cell Cultures

While it is established that psychedelics induce profound changes in brain network dynamics in vivo, the specific cellular and synaptic underpinnings of these changes are an active area of research. Studies using primary cortical cultures could elucidate how escaline alters neuronal firing rates, the synchronicity of network activity, and functional connectivity between neurons. mdpi.com Such research would help bridge the gap between molecular actions at the receptor level and the complex network-level effects observed in whole organisms.

Gene Expression and Proteomic Profiling in Response to Escaline (hydrochloride)

Currently, there are no specific gene expression or proteomic profiling studies that have been conducted on cell lines in response to treatment with escaline. These "omics" technologies are powerful hypothesis-generating tools used to gain a broad understanding of the cellular response to a drug.

Gene expression profiling , often performed using techniques like RNA-sequencing, measures the messenger RNA (mRNA) levels of thousands of genes simultaneously. thermofisher.compeerj.com This provides a snapshot of which genes are being actively transcribed by the cell, indicating which biological pathways and cellular functions are being up- or down-regulated in response to the compound. thermofisher.comnih.govnih.gov

Proteomic profiling uses methods like mass spectrometry to identify and quantify the abundance of thousands of proteins in a cell. rsc.orgnih.govmdpi.complos.org This analysis provides a direct look at the functional machinery of the cell, as proteins carry out the vast majority of cellular tasks. nih.gov Proteomics can reveal changes in signaling pathways, cellular structures, and metabolic processes that are altered by drug treatment. mdpi.comnih.gov

Conducting such studies with escaline on relevant cell lines (e.g., neuronal cells or hepatocytes) could identify novel biological targets, reveal mechanisms of action or toxicity, and provide a comprehensive view of the cellular pathways it modulates.

Mitochondrial Function and Bioenergetics Research in Cellular Models

Direct research into the effects of escaline on mitochondrial function is limited, but studies on related phenethylamines provide important context. Mitochondria are critical for cellular energy production through oxidative phosphorylation and are increasingly recognized as a target for various pharmacological agents, which can sometimes lead to mitochondrial toxicity. mdpi.comnih.govfrontiersin.org

An in vitro study by Gatcha et al. (2022) explored the toxicity of several 2C-phenethylamines and their NBOMe analogs in human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines. mdpi.com In this study, mescaline itself showed no significant cytotoxicity and did not lead to a decrease in intracellular ATP levels. mdpi.com However, its N-benzyl derivative, mescaline-NBOMe, did exhibit cytotoxicity and other analogs were found to induce mitochondrial membrane depolarization, indicating a disruption of mitochondrial function. mdpi.com These findings suggest that while the core mescaline structure may have a low potential for mitochondrial toxicity, structural modifications can significantly increase this risk. mdpi.com

Assays to evaluate mitochondrial bioenergetics, such as extracellular flux analysis, can measure key parameters like the oxygen consumption rate (OCR) to assess the function of the electron transport chain. nih.govmdpi.complos.org Such methods could be applied to escaline to determine its specific effects on basal respiration, ATP production, and spare respiratory capacity in cellular models. Given that some psychotropic drugs are known to inhibit mitochondrial respiratory complexes mdpi.comnih.gov, a thorough investigation of escaline is warranted to fully characterize its cellular safety profile.

Receptor Desensitization and Downregulation Mechanisms (in vitro models)

Escaline is an agonist at the serotonin 5-HT₂A receptor. wikipedia.org A common feature of G protein-coupled receptors (GPCRs), including the 5-HT₂A receptor, is that prolonged or repeated exposure to an agonist leads to desensitization and downregulation. ucdavis.edunih.gov While direct in vitro studies demonstrating this process specifically for escaline are not prominent in the literature, the mechanisms for 5-HT₂A agonists are well-established in various cell models, such as HEK-293 cells. ucdavis.edu

The process typically begins with rapid desensitization, where the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). ucdavis.edu This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its G protein, attenuating the signaling cascade. ucdavis.edu Following this initial desensitization, a more prolonged agonist exposure leads to receptor internalization, where the receptors are removed from the cell surface via endocytosis into intracellular vesicles. ucdavis.edu These internalized receptors can either be recycled back to the cell membrane or targeted for degradation, a process which leads to a net reduction in the total number of receptors, known as downregulation. goettingen-research-online.deucdavis.edu

Chronic treatment with various 5-HT₂A agonists and even some antagonists has been shown to cause downregulation of 5-HT₂A receptors in vitro and in vivo. ucdavis.edunih.gov Given that escaline functions as a 5-HT₂A agonist, it is highly expected to induce receptor desensitization and downregulation in a manner consistent with other drugs in its class.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies of phenethylamines have provided significant insight into how molecular modifications alter pharmacological activity. For mescaline and its analogs, a key area of investigation has been the substitution at the 4-position of the phenyl ring and the addition of an α-methyl group. nih.govresearchgate.netljmu.ac.uk

The primary mechanism of action for these compounds is agonism at the 5-HT₂A receptor. frontiersin.orgresearchgate.net Potency is often evaluated in preclinical models using the head-twitch response (HTR) in rodents, a behavior that is mediated by 5-HT₂A activation and correlates well with hallucinogenic potency in humans. wikipedia.orgresearchgate.netljmu.ac.uk

Studies comparing mescaline with its 4-alkoxy homologs show that increasing the length of the alkyl chain from methoxy (B1213986) (mescaline) to ethoxy (escaline) and propoxy (proscaline) increases potency. researchgate.netljmu.ac.ukfrontiersin.org Escaline is roughly two to three times more potent than mescaline in the mouse HTR assay, and this increased potency is also observed in humans, where escaline is approximately 5 to 8 times more potent than mescaline. wikipedia.orgljmu.ac.uk This suggests that the larger, more lipophilic ethoxy group at the 4-position may enhance receptor interaction or improve pharmacokinetic properties. ljmu.ac.uk

The addition of an α-methyl group to the ethylamine (B1201723) side chain creates the amphetamine analogs (known as the 3C series, e.g., 3C-E is the amphetamine analog of escaline). nih.gov This modification also generally increases potency. For instance, TMA (the α-methyl analog of mescaline) is about twice as potent as mescaline in the HTR assay. researchgate.netljmu.ac.uk This potency-enhancing effect is also seen when comparing escaline to its amphetamine counterpart, 3C-E. ljmu.ac.uk These findings demonstrate that both the 4-position alkoxy group and the α-carbon of the side chain are critical determinants of the pharmacological activity of 3,4,5-substituted phenethylamines. researchgate.netljmu.ac.uk

Table 1: Comparison of Mescaline Analogs - Structure and Potency This table is based on data from preclinical rodent models (Head-Twitch Response) and reported human dosages.

Compound Name4-Position Groupα-Methyl GroupRelative Potency (Mouse HTR vs. Mescaline)Typical Human Dose Range (oral)
Mescaline Methoxy (-OCH₃)No1x (Baseline)200-400 mg
Escaline Ethoxy (-OCH₂CH₃)No~2x40-60 mg
Proscaline (B1283602) Propoxy (-OCH₂CH₂CH₃)No~3x30-50 mg
TMA Methoxy (-OCH₃)Yes~2x100-200 mg
3C-E Ethoxy (-OCH₂CH₃)Yes>2x (Higher than TMA)30-60 mg

Systematic Structural Modifications of the Phenethylamine Core

Escaline, or 3,5-dimethoxy-4-ethoxyphenethylamine, is a derivative of the naturally occurring psychedelic phenethylamine, mescaline. wikipedia.org The core structure of phenethylamine has been a scaffold for numerous structural modifications to explore and understand the structure-activity relationships (SAR) that govern the pharmacological effects of this class of compounds.

Systematic modifications to the phenethylamine core have revealed several key insights. One significant alteration is the introduction of an α-methyl group, which converts the phenethylamine into an amphetamine derivative. frontiersin.org This modification often has a minor impact on the binding affinity for serotonin 5-HT2A/2C receptors for some derivatives. frontiersin.orgnih.gov However, in the case of mescaline and its homologues, α-methylation to produce compounds like 3C-E (the α-methyl analogue of escaline) has been shown to increase potency in rodent models. ljmu.ac.uknih.gov

Another area of systematic modification involves the substituents on the phenyl ring. The position, number, and nature of these substituents profoundly influence receptor affinity and functional activity. For instance, the 2,4,5-trisubstitution pattern is a well-known feature of many potent psychedelic phenethylamines. nih.gov In contrast, escaline belongs to the 3,4,5-trisubstituted series. wikipedia.org

Influence of Alkoxy Substituents on Phenyl Ring (e.g., Position, Length, Branching)

The alkoxy substituents on the phenyl ring of phenethylamines play a critical role in determining their pharmacological profile, particularly their interaction with serotonin receptors. For escaline and related compounds, which are 3,4,5-trisubstituted phenethylamines, the nature of the alkoxy group at the 4-position is a key determinant of potency. ljmu.ac.uk

Research has demonstrated that extending the length of the 4-alkoxy substituent from a methoxy group (as in mescaline) to an ethoxy group (as in escaline) or a propoxy group (as in proscaline) generally leads to an increase in binding affinity at the 5-HT2A and 5-HT2C receptors. frontiersin.orgresearchgate.net This extension of the carbon chain at the 4-position also enhances the activation potency and efficacy at the 5-HT2A receptor. frontiersin.orgresearchgate.net For example, escaline exhibits approximately two-fold higher affinity for 5-HT2A receptors compared to mescaline. ljmu.ac.uk This increase in potency is also observed in vivo, where escaline is about five times more potent than mescaline in humans and shows a twofold higher potency in inducing the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects. wikipedia.orgljmu.ac.uk

The increased potency associated with a longer 4-alkoxy chain is thought to be related to enhanced lipophilicity, which may improve the compound's ability to cross the blood-brain barrier and partition into the central nervous system. ljmu.ac.uk Additionally, the larger alkoxy group may engage in favorable hydrophobic interactions within the binding pocket of the 5-HT2A receptor. ljmu.ac.uk

Introducing branching or unsaturation into the 4-alkoxy substituent, such as in isoproscaline (B1659368) (4-isopropoxy) and allylescaline (B1520581) (4-allyloxy), also results in compounds that are significantly more potent than mescaline. frontiersin.orgblossomanalysis.com Furthermore, the introduction of fluorine atoms into the 4-alkoxy substituent has been shown to generally increase binding affinities at 5-HT2A and 5-HT2C receptors and enhance activation potency and efficacy at both 5-HT2A and 5-HT2B receptors. frontiersin.orgresearchgate.netblossomanalysis.com

Stereochemical Influences on Receptor Affinity and Efficacy

For escaline itself, which is 3,5-dimethoxy-4-ethoxyphenethylamine, the molecule is achiral and does not have stereoisomers. fda.gov However, the introduction of a chiral center, most commonly through the addition of an α-methyl group to the ethylamine side chain, creates amphetamine analogues with (R)- and (S)-enantiomers. The stereochemistry of these related compounds can significantly influence their interaction with serotonin receptors.

For many psychedelic phenethylamines, the (R)-enantiomer is typically more potent than the (S)-enantiomer. This stereoselectivity is a key aspect of the structure-activity relationship for this class of compounds. While specific data on the individual enantiomers of escaline's α-methylated counterpart, 3C-E, were not detailed in the provided search results, the general principle of stereochemical influence is well-established for related phenethylamine hallucinogens. nih.gov Computational modeling and docking studies of related compounds have been used to rationalize these stereochemical preferences, suggesting that one enantiomer may achieve a more favorable binding orientation within the receptor's active site. researchgate.net

Comparison of Escaline (hydrochloride) with Homologues and Analogues (e.g., Mescaline, Proscaline, Isoproscaline, 3C-E)

Escaline's pharmacological profile is best understood in comparison to its homologues and analogues, which differ primarily in the 4-position substituent or the presence of an α-methyl group. wikipedia.org These comparisons highlight the critical role of the 4-alkoxy group in modulating potency and receptor affinity.

CompoundStructureKey Differences from EscalineRelative Potency (Human)5-HT2A Receptor Affinity (Ki, nM)
Escaline 3,5-dimethoxy-4-ethoxyphenethylamine-~5-8x Mescaline wikipedia.org2100 ljmu.ac.uk
Mescaline 3,4,5-trimethoxyphenethylamine4-methoxy groupBaseline5500 ljmu.ac.uk
Proscaline 3,5-dimethoxy-4-propoxyphenethylamine4-propoxy groupMore potent than Mescaline frontiersin.orgData not specified
Isoproscaline 3,5-dimethoxy-4-isopropoxyphenethylamine4-isopropoxy groupMore potent than Mescaline frontiersin.orgblossomanalysis.comData not specified
3C-E 4-ethoxy-3,5-dimethoxyamphetamineα-methyl group present~4x TMA ljmu.ac.ukData not specified

Table 1: Comparison of Escaline with its Homologues and Analogues.

As shown in the table, increasing the length of the 4-alkoxy chain from methoxy (mescaline) to ethoxy (escaline) and propoxy (proscaline) generally increases potency. ljmu.ac.uk Escaline demonstrates a significantly higher affinity for the 5-HT2A receptor compared to mescaline. ljmu.ac.uk The introduction of an α-methyl group to create 3C-E also results in a potent compound. ljmu.ac.uknih.gov These "scalines" and "3C-scalines" generally interact with 5-HT2A and 5-HT2C receptors with higher affinities than mescaline. researchgate.netnih.gov

Computational and Cheminformatic Approaches to SAR Analysis

Computational and cheminformatic approaches are increasingly utilized to understand the complex structure-activity relationships of psychedelic phenethylamines like escaline. nih.gov These methods allow for the visualization and analysis of ligand-receptor interactions at a molecular level, providing insights that complement experimental data. mdpi.com

Homology modeling of receptors, such as the 5-HT2A receptor, has been employed to design novel analogues and predict their binding affinities and orientations. researchgate.net Molecular docking studies can help to explain why certain structural modifications, such as altering the 4-alkoxy substituent, lead to changes in receptor affinity and efficacy. acs.org For example, docking simulations might reveal that the longer ethoxy group of escaline fits into a specific hydrophobic pocket within the 5-HT2A receptor's binding site more effectively than the methoxy group of mescaline. ljmu.ac.uk

Quantitative structure-activity relationship (QSAR) studies are another powerful tool. nih.gov By correlating physicochemical properties of a series of compounds with their biological activities, QSAR models can be developed to predict the potency of new, unsynthesized analogues. nih.gov These computational approaches are instrumental in rational drug design and in building a more comprehensive understanding of the molecular determinants of psychedelic activity. mdpi.comescholarship.org

Preclinical Pharmacokinetic and Metabolic Profiling (in vitro and animal models)

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, S9 Fractions, Isolated Hepatocytes)

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo pharmacokinetic behavior of a compound. if-pan.krakow.plnih.gov These assays typically use liver subcellular fractions like microsomes or S9 fractions, or more complete systems like isolated hepatocytes, to assess a compound's susceptibility to metabolism. srce.hrnuvisan.com The primary outputs of these assays are the in vitro half-life (t1/2) and intrinsic clearance (CLint), which can be used to estimate in vivo parameters such as hepatic clearance and bioavailability. if-pan.krakow.plsrce.hr

Liver microsomes contain primarily phase I metabolic enzymes, such as cytochrome P450s (CYPs), while S9 fractions contain both microsomal (Phase I) and cytosolic (Phase II) enzymes. nih.govmdpi.comwikipedia.org Hepatocytes represent the most complete in vitro system, containing the full complement of metabolic enzymes and cofactors within an intact cellular structure. nih.gov

While specific data on the in vitro metabolic stability of escaline in these systems was not available in the provided search results, the general methodologies are well-established for screening new chemical entities. nuvisan.comnih.gov

In Vitro SystemDescriptionKey Enzymes PresentTypical Use
Liver Microsomes Vesicular fragments of the endoplasmic reticulum. mdpi.comPhase I enzymes (e.g., CYPs). mdpi.comAssess CYP-mediated phase I metabolism. srce.hr
S9 Fractions Supernatant from a 9000g centrifugation of liver homogenate. wikipedia.orgBoth Phase I (microsomal) and Phase II (cytosolic) enzymes. wikipedia.orgProvides a more comprehensive view of metabolism than microsomes alone. nih.gov
Isolated Hepatocytes Intact liver cells. nih.govFull complement of Phase I and Phase II enzymes and cofactors. nih.govConsidered the "gold standard" for in vitro metabolism studies. nih.gov

Table 2: Common In Vitro Systems for Metabolic Stability Assays.

The choice of in vitro system depends on the specific questions being addressed in the preclinical evaluation of a compound like escaline. researchgate.net For high-throughput screening, liver microsomes or S9 fractions are often preferred due to their cost-effectiveness and ease of use. nih.gov Hepatocyte assays, while more complex, provide a more physiologically relevant model of hepatic metabolism. nih.gov

Enzyme Systems Involved in Escaline (hydrochloride) Biotransformation

The specific enzymes responsible for the biotransformation of escaline have not been experimentally determined. The following sections discuss the probable enzymatic pathways based on the metabolism of other phenethylamines.

The cytochrome P450 (CYP) superfamily of enzymes is crucial for the phase I metabolism of a vast number of xenobiotics. frontiersin.orgmdpi.com For phenethylamines, CYP isoforms such as CYP2D6 and CYP3A4 are often involved in oxidative metabolism. mdpi.com While direct evidence for escaline is lacking, it is plausible that these or other CYP isoforms could be involved in the O-demethylation or hydroxylation of the escaline molecule. Studies on other psychoactive substances have shown involvement of CYP2D6, CYP1A1, CYP2C18, and CYP2E1 in their metabolism. nih.govnih.gov

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the oxidative deamination of monoamines. wikipedia.org For mescaline, its metabolism via MAO is a subject of some debate, with some studies suggesting it is a poor substrate. nih.gov However, given the structural similarity, it is highly probable that MAO plays a role in the deamination of escaline to its corresponding aldehyde, which would then be further oxidized to the carboxylic acid metabolite. Both MAO-A and MAO-B have distinct but sometimes overlapping substrate specificities. wikipedia.org

Phase II conjugation reactions, such as glucuronidation and sulfation, are critical for increasing the water solubility of metabolites to facilitate their excretion. nih.govscispace.comfrontiersin.org Phenolic metabolites, which could be formed from the O-demethylation of escaline, would be prime candidates for conjugation with glucuronic acid or sulfate. UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the enzyme families responsible for these reactions. nih.govwashington.edu The specific isoforms involved would depend on the structure of the metabolite.

Blood-Brain Barrier Permeation Studies (in vitro models and animal models)

No specific studies using in vitro models (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA, cell-based assays) or in vivo animal models to quantify the blood-brain barrier (BBB) permeation of Escaline (hydrochloride) were found in the reviewed literature. nih.govmerckmillipore.comsigmaaldrich.comnih.govnih.govdovepress.commdpi.comfrontiersin.org The ability of a psychoactive compound to cross the BBB is critical for its central nervous system effects. mdpi.com While it is presumed to cross the BBB to exert its effects, quantitative preclinical data to confirm and characterize this process are not available.

Metabolite Quantification and Profiling in Preclinical Biological Samples

There is a notable absence of published preclinical studies that quantify and profile the metabolites of Escaline (hydrochloride) in biological samples from animal models. Metabolite profiling is essential for understanding the biotransformation of a drug, identifying active or potentially toxic metabolites, and assessing interspecies differences in metabolism. researchgate.netnih.govnih.govbioivt.comevotec.comdiva-portal.org While studies have been conducted on the metabolism of other phenethylamines, specific data for Escaline remains unavailable. researchgate.net

Advanced Analytical and Forensic Chemistry Research Methodologies for Escaline Hydrochloride

Chromatographic Separation Techniques for Research Samples

Chromatographic methods are fundamental in the analysis of Escaline (B1605962), providing the means to separate it from complex matrices for subsequent identification and quantification. These techniques are indispensable in both forensic and research chemistry for ensuring the purity of standards and analyzing complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic analysis for its ability to separate volatile compounds and provide detailed structural information. spectroscopyonline.com It is highly effective for determining the purity of Escaline research samples and for its definitive identification in seized materials. smithers.com In GC-MS analysis, the sample is vaporized and separated on a chromatographic column before being fragmented and detected by a mass spectrometer. chromatographyonline.com The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be compared to reference spectra for positive identification. nih.gov

For phenethylamine (B48288) compounds like Escaline, derivatization is often employed to improve their thermal stability and chromatographic behavior. However, GC-MS can also be used for underivatized amines. The electron ionization (EI) mass spectrum of Escaline would be expected to show characteristic fragments resulting from the cleavage of the ethylamine (B1201723) side chain and fragmentation of the substituted benzene (B151609) ring. Forensic laboratories routinely use GC-MS to differentiate individual compounds from complex mixtures. ojp.gov

Table 1: GC-MS Parameters for Phenethylamine Analysis

Parameter Value/Condition Source
Column DB-5MS (30 m x 0.25 mm, 0.5-µm df) chromatographyonline.com
Carrier Gas Helium (flow rate 0.8 mL/min) chromatographyonline.com
Injection Mode Splitless chromatographyonline.com
Injector Volume 1 µL chromatographyonline.com
Temperature Program Initial 150°C (hold 5 min), ramp 10°C/min to 300°C (hold 10 min) chromatographyonline.com

| Ionization Mode | Electron Ionization (EI) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for detecting trace amounts of substances and for identifying their metabolites in biological fluids. nih.gov The coupling of liquid chromatography with mass spectrometry allows for the separation of non-volatile compounds like Escaline from complex matrices such as plasma or urine, followed by their unambiguous identification and quantification. nih.gov This method is particularly valuable in pharmacokinetic studies and for metabolite profiling. researchgate.netjmb.or.kr

In a typical LC-MS/MS workflow, the sample undergoes extraction, often by protein precipitation or solid-phase extraction (SPE), before being injected into the LC system. researchgate.netnih.gov The analyte is separated on a reversed-phase column (e.g., C18) and then ionized, commonly using electrospray ionization (ESI). nih.govresearchgate.net The tandem mass spectrometer then allows for the selection of a specific parent ion (precursor ion) for fragmentation, and the resulting daughter ions (product ions) are detected, a process known as Multiple Reaction Monitoring (MRM). researchgate.net This provides high selectivity and sensitivity, with detection limits often in the sub-ng/mL range. researchgate.net A study on mescaline, a close analogue, successfully used LC-MS/MS to quantify the parent compound and its major metabolites in human plasma. nih.gov

Table 2: LC-MS/MS Parameters for Phenethylamine Metabolite Analysis

Parameter Value/Condition Source
Column Reversed-phase C18 researchgate.net
Mobile Phase Gradient of 0.01% formic acid in water and methanol (B129727) researchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive or Negative nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
Sample Preparation Solid-Phase Extraction (SPE) or Protein Precipitation researchgate.netnih.gov

| LLOQ | Can reach sub-ng/mL levels (e.g., 0.25 ng/mL for esculin) | researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV-Vis, Diode Array Detection)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in various fields, including pharmaceutical analysis. wikipedia.orgopenaccessjournals.com When coupled with detectors like Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD), HPLC provides a robust method for analyzing Escaline. nih.gov DAD is particularly useful as it can acquire a full UV-Vis spectrum for the analyte as it elutes from the column, aiding in peak identification and purity assessment. nih.gov

The separation in HPLC is based on the differential distribution of the analyte between a stationary phase (the column) and a liquid mobile phase. wikipedia.org For a compound like Escaline, a reversed-phase setup with a C18 column is common. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of Escaline is a characteristic feature under specific chromatographic conditions, and the area under its peak in the chromatogram is proportional to its concentration. wikipedia.org This makes HPLC-UV/DAD a reliable method for quantitative analysis in research and quality control settings. openaccessjournals.com

Chiral Chromatography for Enantiomeric Separation and Purity

While Escaline itself is an achiral molecule, many related phenethylamines possess a chiral center, leading to the existence of enantiomers which can have different pharmacological activities. dea.govoup.com The analysis of enantiomers is crucial in forensic and pharmacological research. researchgate.net Chiral chromatography, either by GC or HPLC, is the primary method for separating enantiomers. dea.govresearchgate.net

This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. oup.comresearchgate.net For instance, S-(-)-N-(fluoroacyl)-prolyl chloride has been used as a chiral derivatizing reagent for the GC analysis of phenethylamine enantiomers. researchgate.net In HPLC, columns with chiral stationary phases like CHIRALPAK AD-H have been successfully used to separate enantiomers of related compounds. researchgate.net These methods would be applicable for the analysis of chiral analogues of Escaline or for potential chiral metabolites that may be formed in vivo.

Thin Layer Chromatography (TLC) in Screening Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for screening purposes in forensic toxicology. nih.govresearchgate.netanalyticaltoxicology.com It can be used to presumptively identify various classes of drugs, including phenethylamines, in seized materials or biological samples. researchgate.netnih.gov The technique involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a chamber with a suitable solvent system. maps.orgwho.int

Different compounds migrate up the plate at different rates, resulting in separation. The position of the spot, represented by its retention factor (Rf value), can be compared to that of a reference standard for tentative identification. maps.org Visualization can be achieved under UV light or by spraying with a colorimetric reagent. maps.orgd-nb.info While TLC is not as specific or sensitive as GC-MS or LC-MS/MS, its simplicity makes it an excellent tool for preliminary screening in the field or in laboratories with limited resources. nih.govwho.int

Table 3: TLC Systems for Phenethylamine Screening

Stationary Phase Developing Solvent System (example) Detection Method Source
Silica Gel 60 F254 Ethyl acetate-methanol-diethylamine (90:10:1.6) UV light (254 nm), Spray Reagents nih.govmaps.org

Advanced Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are essential for the unambiguous structural elucidation of molecules like Escaline. They provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. rsc.org ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.orgnih.gov For Escaline, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the two methoxy (B1213986) groups, the ethoxy group, and the ethylamine side chain. researchgate.net The symmetrical substitution pattern on the benzene ring simplifies the aromatic region of the spectrum. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com The Escaline molecule will absorb infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds, such as N-H stretching of the amine group, C-H stretching of the alkyl and aromatic groups, and C-O stretching of the ether linkages. nih.govnih.govyoutube.com Attenuated Total Reflectance (ATR)-IR is a common technique used for obtaining IR spectra of solid and liquid samples. nih.govnih.gov

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The UV spectrum of Escaline is characterized by absorption bands originating from the substituted benzene ring. This technique is often used in conjunction with HPLC for quantification. nih.gov

Table 4: Spectroscopic Data for Escaline

Technique Key Features/Observed Data Source
¹H NMR Symmetrical aryl proton peaks (~6.56 ppm), Methoxy proton peak (6H, ~3.75 ppm), Signals for ethoxy and ethylamine groups. researchgate.net
¹³C NMR Data available in spectral databases. nih.gov
ATR-IR Characteristic absorptions for N-H, C-H (alkyl & aromatic), and C-O functional groups. nih.govnih.gov

| UV-Vis | Absorption maxima related to the substituted chromophore, useful for HPLC detection. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Escaline (hydrochloride) and its Metabolites/Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules, including Escaline and its potential metabolic products. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. organicchemistrydata.org

For the Escaline (hydrochloride) molecule, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to its unique proton environments. These include signals for the two aromatic protons, the protons of the ethyl side chain, the ethoxy group, and the two methoxy groups. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons allow for a complete assignment of the proton skeleton. youtube.com

¹³C NMR spectroscopy complements the ¹H data by providing a signal for each unique carbon atom in the molecule. youtube.com The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and the nature of its attached atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. mdpi.compreprints.org COSY reveals proton-proton couplings, while HSQC correlates directly bonded carbon-hydrogen pairs. HMBC is particularly powerful as it shows correlations between protons and carbons over two to three bonds, establishing the connectivity between different molecular fragments.

In the context of preclinical research, NMR is invaluable for identifying metabolites. Metabolic transformations, such as O-demethylation, N-dealkylation, or hydroxylation, would result in predictable changes in the NMR spectrum. For example, the loss of a methoxy group would lead to the disappearance of its characteristic ¹H and ¹³C signals and the appearance of a new signal for a hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Escaline (Note: These are estimated values based on the structure and typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.)

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (2 positions)6.5 - 7.0 (singlet)105 - 110
Methoxy (-OCH₃) (2 groups)3.7 - 3.9 (singlet)55 - 60
Ethoxy (-OCH₂CH₃)3.9 - 4.1 (quartet, -OCH₂-)63 - 68 (-OCH₂-)
1.3 - 1.5 (triplet, -CH₃)14 - 16 (-CH₃)
Ethylamine (-CH₂CH₂NH₃⁺)~3.1 (triplet, -CH₂-Ar)30 - 35
~2.8 (triplet, -CH₂-N)40 - 45
Aromatic C (quaternary, 4 positions)-130 - 155

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique in chemical analysis, distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. bioanalysis-zone.comalevelchemistry.co.uk This precision allows for the determination of a compound's elemental formula. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS provides an exact mass, which is unique to a specific elemental composition. nih.gov

For Escaline (hydrochloride) (C₁₂H₁₉NO₃·HCl), HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺, which has the formula C₁₂H₂₀NO₃⁺. By comparing the experimentally measured exact mass to the calculated theoretical mass, a molecular formula can be confirmed with high confidence. An accuracy measurement within a few parts per million (ppm) between the found and calculated values is generally considered sufficient for formula confirmation for molecules in this mass range. uci.edu

In addition to accurate mass measurement of the parent ion, HRMS is used to analyze fragment ions. When the molecular ion breaks apart in the mass spectrometer, the resulting fragments provide clues to the molecule's structure. chemguide.co.ukgbiosciences.com For phenethylamines like Escaline, a characteristic fragmentation is the cleavage of the bond between the alpha and beta carbons of the ethylamine side chain, which would result in a prominent iminium ion fragment.

Table 2: Accurate Mass Data for the Protonated Escaline Molecule

Ion Elemental Formula Calculated Monoisotopic Mass (Da)
Protonated Escaline ([M+H]⁺)C₁₂H₂₀NO₃⁺226.1438

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Material Characterization

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. surfacesciencewestern.comeag.com Both methods are non-destructive and provide a molecular fingerprint that can be used for material identification by comparing the resulting spectrum to reference libraries. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For Escaline (hydrochloride), the FTIR spectrum would be expected to show absorptions corresponding to the N-H bonds of the protonated amine, C-H bonds (aromatic and aliphatic), the aromatic ring C=C bonds, and the C-O bonds of the ether linkages. researchgate.netrsc.orgnih.gov

Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. surfacesciencewestern.com For Escaline, Raman spectroscopy would be effective for observing the vibrations of the aromatic ring and the C-C backbone. eag.com

Table 3: Expected Characteristic Vibrational Frequencies for Escaline (hydrochloride)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Amine Salt (-NH₃⁺)N-H stretching2800 - 3200 (broad)FTIR
Aromatic C-HC-H stretching3000 - 3100FTIR/Raman
Aliphatic C-H (-CH₂, -CH₃)C-H stretching2850 - 2970FTIR/Raman
Aromatic RingC=C stretching1500 - 1600FTIR/Raman
Ether (Ar-O-C)C-O stretching1200 - 1275 (asymmetric)FTIR
Ether (Ar-O-C)C-O stretching1020 - 1075 (symmetric)FTIR

Method Validation for Research and Forensic Purposes

The validation of an analytical method is a prerequisite for its use in research and forensic toxicology. It provides scientific evidence that the method is reliable, consistent, and suitable for its intended purpose. metrology-journal.org For a compound like Escaline, validated methods are essential to ensure that qualitative identification and quantitative measurements are accurate and defensible. Validation is performed according to established guidelines, which define a set of parameters that must be evaluated. metrology-journal.orgslideshare.net

Assessment of Sensitivity, Specificity, Linearity, Accuracy, and Precision in Analytical Assays

These five parameters are the cornerstones of analytical method validation. elementlabsolutions.comamericanpharmaceuticalreview.com

Sensitivity: This refers to the method's ability to detect low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD), the lowest concentration that can be reliably distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable accuracy and precision. dergipark.org.tr

Specificity (or Selectivity): This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. metrology-journal.orgelementlabsolutions.com In forensic analysis, it is crucial to demonstrate that the method can distinguish Escaline from its isomers or other structurally related phenethylamines.

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. youtube.com It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response versus concentration plot. A high correlation coefficient (r²) is required. nih.gov

Accuracy: This expresses the closeness of the measured value to the true or accepted reference value. elementlabsolutions.com It is often assessed by analyzing spiked samples (a blank matrix to which a known amount of Escaline has been added) and calculating the percent recovery.

Precision: This describes the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. youtube.com It is evaluated at two levels: repeatability (intra-assay precision, measured under the same operating conditions over a short interval) and intermediate precision (inter-assay precision, measured within the same laboratory but on different days or with different analysts or equipment). It is usually expressed as the relative standard deviation (RSD).

Table 4: Key Validation Parameters and Typical Acceptance Criteria for Forensic Assays

Parameter Definition Typical Acceptance Criteria
Sensitivity (LOQ) Lowest concentration quantifiable with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%. nih.gov
Specificity Ability to detect only the target analyte without interference.No significant interfering peaks at the analyte's retention time. elementlabsolutions.com
Linearity Proportional relationship between concentration and analytical signal.Correlation coefficient (r²) ≥ 0.99. nih.gov
Accuracy Closeness of measured value to the true value.Mean recovery within 85-115% (or ±15%) of the nominal value. nih.gov
Precision Closeness of repeated measurements to each other.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LOQ). nih.gov

Addressing Matrix Effects in Biological Samples (Preclinical Research)

When analyzing samples from biological sources such as blood, plasma, urine, or tissue homogenates, endogenous components of the matrix (e.g., salts, lipids, proteins) can interfere with the analysis. researchgate.netnih.gov This "matrix effect" can suppress or enhance the ionization of the target analyte in techniques like LC-MS, leading to inaccurate quantification. researchgate.net

Addressing matrix effects is a critical part of method validation for preclinical research involving Escaline. fiu.educore.ac.uk Several strategies are employed to mitigate these effects:

Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove a significant portion of the interfering matrix components before analysis. nih.gov

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components can reduce interference.

Use of an Internal Standard (IS): The most effective approach is often the use of a stable isotope-labeled internal standard (e.g., deuterated Escaline). This IS is added to the sample at the beginning of the preparation process. Since it is chemically identical to the analyte but has a different mass, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be effectively canceled out.

Matrix-Matched Calibrators: Calibration curves are prepared in the same biological matrix as the unknown samples to ensure that the standards and samples are affected by the matrix in the same way. researchgate.net

Evaluation of matrix effect typically involves comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solvent, with a value close to 100% indicating minimal effect. gtfch.org

Computational Chemistry and Theoretical Studies of Escaline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool in computational chemistry, enabling the precise investigation of molecules like Escaline (B1605962). These methods, rooted in quantum mechanics, can predict a spectrum of molecular properties with considerable accuracy. aspbs.comrsdjournal.org

The three-dimensional arrangement of a molecule is integral to its biological function. pennylane.ai Molecular geometry optimization is a computational method to determine the most stable atomic structure, which corresponds to an energy minimum on the potential energy surface. gmu.edunubakery.org For a molecule with rotatable bonds like Escaline, conformational analysis is essential to identify the various low-energy shapes it can adopt.

Theoretical studies on phenethylamines, the class of compounds to which Escaline belongs, have utilized methods like the PCILO and CNDO/2 to analyze conformational properties. uchile.cl These studies show a preference for conformations where the ethylamine (B1201723) side chain is perpendicular to the aromatic ring. uchile.cl For Escaline specifically, geometry optimization would be performed using methods such as Density Functional Theory (DFT), for instance with the B3LYP functional and a 6-31G(d,p) basis set, to find its lowest energy conformer. williamkennerly.comconflex.net This analysis is critical for understanding how Escaline fits into the binding site of its target receptors.

The electronic structure of Escaline governs its reactivity and how it interacts with other molecules. Key calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excited. schrodinger.comthaiscience.info For similar aromatic amines, calculated energy gaps using DFT (B3LYP/6-311G(d,p)) range from approximately 3.8 to 5.3 eV, providing a reference for what might be expected for Escaline. thaiscience.info

Electrostatic potential (ESP) mapping visualizes the charge distribution, identifying electron-rich (negative) and electron-poor (positive) areas. researchgate.netchalcogen.ro In phenethylamines, negative potential is typically found around the heteroatoms (oxygen and nitrogen), marking them as likely sites for electrostatic interactions and hydrogen bonding with a receptor. uchile.cl This information is crucial for predicting the molecule's orientation within a biological target. uchile.cl

Table 1: Representative Quantum Chemical Parameters This table shows examples of quantum chemical parameters that would be calculated for Escaline, based on values reported for similar molecules. thaiscience.info

ParameterDescriptionRepresentative Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital-5.0 to -6.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies (ELUMO - EHOMO)3.8 to 5.3 eV

Quantum chemical calculations can predict spectroscopic data, which can be compared with experimental results to validate the computational model. researchgate.netnih.govsolubilityofthings.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule's bonds. cheminfo.org For Escaline, this would involve calculating the stretching and bending frequencies for its C-H, N-H, C-O, and aromatic C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts. nih.govschrodinger.com These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions that correspond to UV-Vis light absorption. researchgate.netnih.gov This helps in understanding the electronic properties of the molecule's chromophore (the substituted benzene (B151609) ring).

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) like Escaline and a biological macromolecule, such as a receptor. nih.govrsc.org

The primary biological target for psychedelic phenethylamines like Escaline is widely considered to be the serotonin (B10506) 2A (5-HT2A) receptor. nih.govcaymanchem.com Since obtaining a crystal structure of this receptor with a bound agonist is challenging, researchers often use homology models based on the structures of similar G-protein coupled receptors (GPCRs). researchgate.netresearchgate.net

Molecular docking simulations are then used to fit the Escaline molecule into the binding site of the 5-HT2A receptor model. nih.govnih.gov These simulations explore numerous binding poses and score them based on the ligand's fit and the strength of its interactions with the receptor's amino acid residues. For phenethylamines, crucial interactions at the 5-HT2A receptor typically involve a salt bridge between the ligand's protonated amine and a conserved aspartate residue, along with hydrogen bonds and other interactions with serine and aromatic amino acids. nih.govresearchgate.net

Docking studies predict the most probable orientation of Escaline within the 5-HT2A receptor's binding pocket. It is hypothesized that the protonated amine of Escaline forms a key ionic bond with an aspartate residue (Asp155 in transmembrane helix 3). researchgate.net The substituted phenyl ring is predicted to occupy a hydrophobic pocket, where the methoxy (B1213986) and ethoxy groups can form hydrogen bonds with serine residues, such as Ser239 and Ser242 in transmembrane helix 5. researchgate.netnih.gov

Computational methods can also estimate the binding affinity of Escaline for the receptor. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculate the free energy of binding, providing a quantitative measure of how tightly the ligand binds. nih.gov These estimations are valuable for comparing the predicted affinity of Escaline with related compounds and for guiding the design of new molecules with potentially improved affinity and selectivity.

Table 2: Predicted Interactions of Phenethylamines at the 5-HT2A Receptor This table summarizes the key amino acid residues in the 5-HT2A receptor predicted to interact with phenethylamine (B48288) ligands like Escaline. researchgate.netnih.gov

Interacting ResidueLocation (Transmembrane Helix)Predicted Interaction Type
Aspartate (Asp155) TM3Ionic Bond / Salt Bridge with protonated amine
Serine (Ser239) TM5Hydrogen Bond with methoxy/ethoxy groups
Serine (Ser242) TM5Hydrogen Bond with methoxy/ethoxy groups
Phenylalanine (Phe339, Phe340) TM6Aromatic/Hydrophobic interactions

Molecular Dynamics Simulations of Escaline (hydrochloride) in Biological Systems

While specific molecular dynamics (MD) simulation studies focusing exclusively on escaline are not prevalent in publicly available literature, the methodology is a cornerstone for understanding how ligands like escaline interact with their biological targets. nih.gov MD simulations provide a dynamic view of the conformational changes that occur when a small molecule binds to a receptor, such as the serotonin 5-HT₂A receptor, which is the primary target for escaline. caymanchem.com

These simulations model the movement of every atom in the system over time, including the ligand, the receptor, and the surrounding solvent (typically water). For escaline, an MD simulation would involve docking the molecule into the 5-HT₂A receptor's binding site and then simulating its behavior. This can reveal:

Binding Stability: How long escaline remains in the binding pocket and the key interactions that stabilize its position.

Receptor Activation: The specific conformational changes in the receptor that are induced by escaline binding, leading to downstream signaling.

Interaction Footprint: The key amino acid residues within the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with escaline's ethoxy and methoxy groups.

Studies on similar psychoactive compounds and their interactions with G-protein coupled receptors frequently employ MD simulations to elucidate the molecular basis of their activity. nih.gov Such computational approaches are vital for understanding the nuances of ligand-receptor interactions at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to identify the relationship between the chemical structure of a compound and its biological activity. dergipark.org.tr For escaline and its analogs, QSAR plays a significant role in predicting pharmacological properties and guiding the design of new molecules. researchgate.net

Development of Predictive Models for Pharmacological Activity (e.g., Receptor Binding, HTR Potency)

Predictive QSAR models have been instrumental in understanding the pharmacology of phenethylamine hallucinogens. A strong correlation has been established between the affinity of these compounds for the 5-HT₂A receptor and their potency in humans. nih.gov The head-twitch response (HTR) in rodents is a well-established behavioral proxy for the hallucinogenic effects of 5-HT₂A agonists. nih.govresearchgate.net

Studies have shown a strong positive correlation (r = 0.9448) between the HTR potencies of hallucinogens in mice and their reported potencies in humans. nih.gov QSAR models for this class of compounds often use 5-HT₂A receptor affinity as a key predictor. For instance, escaline's agonist activity at the 5-HT₂A receptor is reported to be 5 to 8 times greater than that of its analog, mescaline. caymanchem.com QSAR models can quantify how the substitution of mescaline's 4-methoxy group with an ethoxy group (to form escaline) enhances this activity. These models are often developed by correlating binding affinities (Ki values) or functional potencies (EC₅₀ values) from a series of related compounds with their calculated molecular descriptors. acs.org

Identification of Key Molecular Descriptors for Activity

The predictive power of a QSAR model depends on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. researchgate.net For phenethylamines like escaline, several classes of descriptors are crucial for modeling their activity at serotonin receptors.

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.tr These are critical for defining how the molecule interacts with the charged or polar residues in the receptor binding site.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a classic example, indicating the molecule's lipophilicity. mdpi.com This influences how the molecule crosses biological membranes and interacts with hydrophobic pockets within the receptor.

Topological and Steric Descriptors: These relate to the size, shape, and connectivity of the molecule. nih.gov Descriptors like molecular volume, surface area, and radius of gyration are important for ensuring a proper fit within the receptor's binding pocket. dergipark.org.trnih.gov The presence and position of the ethoxy and methoxy groups on the phenyl ring of escaline are defining structural features.

Table 1: Key Molecular Descriptor Classes in QSAR for Phenethylamines
Descriptor ClassExamplesRelevance to Activity
ElectronicDipole Moment, Polarizability, HOMO/LUMO energiesGoverns electrostatic and orbital interactions with the receptor. dergipark.org.tr
HydrophobicLogP, Molar RefractivityImpacts membrane permeability and hydrophobic binding interactions. dergipark.org.trmdpi.com
Steric/TopologicalMolecular Weight, Volume, Surface Area, Number of Rotatable BondsDefines the molecule's size and shape for steric fit within the binding pocket. mdpi.comnih.gov
Hydrogen BondingNumber of H-bond donors/acceptorsCrucial for specific, directional interactions that anchor the ligand. mdpi.com

Machine Learning and Artificial Intelligence Approaches in QSAR for Escaline Analogues

Modern drug discovery has increasingly integrated machine learning (ML) and artificial intelligence (AI) to build more sophisticated and predictive QSAR models. researchgate.netmdpi.com These advanced computational techniques can handle large, complex datasets and identify non-linear relationships that traditional statistical methods might miss. nih.gov

For escaline analogues, ML algorithms such as Random Forests, Support Vector Machines (SVM), and Deep Neural Networks (DNNs) can be trained on datasets of similar compounds to predict pharmacological activity. nih.govmdpi.com These models learn from the structural features (represented by molecular descriptors or molecular fingerprints) and associated biological data (e.g., binding affinities). mdpi.com The application of ML can lead to more robust predictions of a compound's potency, selectivity, and potential for off-target effects. researchgate.netvariational.ai For example, a neural network could be trained to predict the 5-HT₂A versus 5-HT₂C receptor selectivity for a series of new escaline derivatives before they are synthesized. github.com

In Silico ADME Prediction and Predictive Toxicology

In silico tools are widely used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.govresearchgate.net This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources. researchgate.net

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters (Preclinical Focus)

For escaline, various ADME parameters can be predicted using computational models. These models are typically built from large datasets of experimentally measured properties and use QSAR or other machine learning techniques to make predictions based on chemical structure. nih.govecetoc.org

Table 2: Predicted In Silico ADME Properties for Escaline
ADME ParameterPredicted Property/ValueSignificance in Preclinical Assessment
Absorption High predicted human intestinal absorption.Indicates the likelihood of the compound being absorbed into the bloodstream after oral administration. nih.gov
Predicted Caco-2 permeability: Moderate to High.An in vitro model for predicting human intestinal absorption. nih.gov
Distribution Predicted Blood-Brain Barrier (BBB) penetration: Yes.Essential for a psychoactive compound to reach its target in the central nervous system.
Plasma Protein Binding (PPB): Moderately bound.Affects the amount of free drug available to act on receptors and be metabolized or excreted. github.com
Metabolism Predicted substrate for Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).Identifies the primary enzymes responsible for metabolizing the compound, which is key to understanding its half-life and potential drug-drug interactions.
Excretion Likely renal excretion of metabolites.Predicts the primary route by which the compound and its byproducts are removed from the body.

Note: The values in Table 2 are illustrative predictions based on the general properties of small molecule phenethylamines and common in silico modeling platforms. Specific values would be generated using software like QikProp, ADMET-SAR, or other predictive tools. researchgate.netbiointerfaceresearch.com

Blood-Brain Barrier Permeability Prediction Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its activity within the central nervous system (CNS). nih.gov Computational, or in silico, models are essential tools for predicting this permeability, thereby prioritizing compounds for further development and avoiding costly experimental failures. mdpi.com These models typically rely on quantitative structure-activity relationship (QSAR) principles, which correlate a molecule's structural or physicochemical properties with its biological activity—in this case, its ability to permeate the BBB. conicet.gov.ar

For a molecule to passively diffuse across the BBB, it generally needs to be a small, lipophilic molecule with a low molecular weight and a limited number of hydrogen bonds. nih.govfda.gov Predictive computational models are built using databases of compounds with experimentally determined BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB) or the permeability-surface area product (logPS). nih.govmdpi.com By analyzing these databases, machine learning algorithms can identify key molecular descriptors that influence BBB penetration. Commonly used descriptors include:

Lipophilicity: Often expressed as logP (the logarithm of the octanol-water partition coefficient), which indicates how well a compound dissolves in fats and lipids. nih.gov

Polar Surface Area (PSA): This descriptor quantifies the surface area of a molecule occupied by polar atoms (usually oxygen and nitrogen), which is related to its hydrogen bonding capacity. Higher PSA values are generally associated with lower BBB permeability. nih.gov

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily. fda.gov

Charge and Ionization (pKa): The ionization state of a molecule at physiological pH affects its charge and, consequently, its ability to cross lipid membranes. acs.org

Escaline, as a phenethylamine derivative, shares structural similarities with mescaline. Studies on mescaline suggest it has relatively poor BBB permeability, which is attributed to its low lipophilicity. wikipedia.org Computational models would likely predict a similar profile for escaline based on its structural features. While specific in silico studies exclusively focused on escaline are not abundant in the literature, the permeability of its analogs can provide insight. For instance, a study on 2C-phenethylamines and their N-benzyl (NBOMe) derivatives demonstrated that increased lipophilicity in the NBOMe series correlated with cytotoxicity and that these derivatives were able to cross the BBB. mdpi.com This highlights the sensitivity of BBB permeability models to even minor structural modifications that alter key physicochemical properties like lipophilicity.

The table below illustrates the types of physicochemical properties used in computational models to predict BBB permeability for escaline and a related compound.

CompoundMolecular FormulaMolecular Weight (g/mol)Predicted LogPPredicted Polar Surface Area (Ų)Predicted BBB Permeability (logBB)
EscalineC₁₂H₁₉NO₃225.281.2 - 1.547.9Low to Moderate
MescalineC₁₁H₁₇NO₃211.260.8 - 1.147.9Low

Theoretical Approaches to Understanding Potential Toxicological Mechanisms (e.g., covalent binding, reactive metabolite formation)

Theoretical and computational chemistry offer powerful methods for investigating the potential toxicological mechanisms of xenobiotics like escaline before extensive in vivo testing. A primary focus of such studies is the prediction of bioactivation, a process where a relatively inert parent compound is metabolized into a chemically reactive species. soft-tox.org These reactive metabolites can cause cellular damage and toxicity by covalently binding to essential macromolecules such as proteins and DNA. soft-tox.orgresearchgate.net

For phenethylamines, metabolism is heavily mediated by the cytochrome P450 (CYP) family of enzymes. mdpi.com While often a detoxification pathway, CYP-mediated metabolism can also lead to bioactivation. Theoretical approaches can model the interaction of escaline with CYP active sites and predict the likelihood of forming specific metabolites. For escaline, potential metabolic pathways that could lead to reactive species include O-dealkylation of the methoxy and ethoxy groups or oxidation of the ethylamine side chain. These reactions could generate unstable intermediates, such as quinones or aldehydes, which are electrophilic and prone to react with cellular nucleophiles. soft-tox.org For example, studies on other phenethylamines have shown the formation of reactive intermediates that covalently bind to CYP enzymes themselves. science.gov

Computational toxicology can also analyze a molecule's intrinsic electronic properties to predict its reactivity. nih.gov Parameters derived from quantum mechanical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can indicate a compound's susceptibility to oxidation and its ability to accept electrons. A study analyzing a range of psychedelic molecules, including the escaline analog mescaline, found a correlation between the capacity to accept electrons and the potency of the drugs. nih.govacs.org While this study focused on pharmacodynamics, the same electronic properties are relevant to toxicological mechanisms, as the formation of reactive electrophiles is a key step in bioactivation. Molecules that are better electron acceptors may be more readily converted into reactive species. nih.gov

The table below summarizes theoretical toxicological pathways potentially relevant to escaline, based on knowledge of phenethylamine metabolism and reactivity.

MechanismDescriptionPotential Reactive IntermediateComputational Approach
Metabolic BioactivationCYP450-mediated oxidation of the parent compound to an unstable, electrophilic species.Quinone-methides, aldehydesMolecular docking with CYP enzymes, metabolic pathway prediction software.
Covalent BindingThe electrophilic metabolite forms a covalent bond with nucleophilic residues on proteins or DNA, leading to adduct formation and cellular dysfunction.Not applicable (this is the outcome)Quantum chemistry calculations to model reaction energies between metabolite and biological nucleophiles.
Electron Transfer PropertiesIntrinsic electronic structure of the molecule makes it susceptible to oxidative metabolism, correlating with its potential to form reactive species.Radical cationsCalculation of electronic parameters (e.g., electron affinity, ionization potential, global softness). nih.govacs.org

Comparative Studies and Analogues of Escaline Hydrochloride

Comparative Pharmacological Profiling with Mescaline and Other Phenethylamines

Escaline (B1605962) (4-ethoxy-3,5-dimethoxyphenethylamine) is a structural analogue of mescaline, where the 4-position methoxy (B1213986) group is replaced by an ethoxy group. wikipedia.org This substitution significantly enhances its potency. wikipedia.orgwikipedia.org In humans, escaline is approximately five to eight times more potent than mescaline. wikipedia.orgcaymanchem.com The primary mechanism of action for these compounds is agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is central to their psychedelic effects. wikipedia.orgacs.org

In vitro studies have systematically compared the receptor interaction profiles of escaline and related compounds (collectively known as "scalines") with mescaline. Generally, scalines exhibit a higher binding affinity for the 5-HT2A and 5-HT2C receptors compared to mescaline. researchgate.netfrontiersin.org Research shows that extending the 4-alkoxy substituent from a methoxy (mescaline) to an ethoxy (escaline) or propoxy (proscaline) group increases binding affinities at both 5-HT2A and 5-HT2C receptors. researchgate.net For instance, scalines can show up to a 63-fold increase in affinity at the 5-HT2A receptor and a 34-fold increase at the 5-HT2C receptor relative to mescaline. researchgate.netfrontiersin.org Despite these increases, the affinity of 3,4,5-trisubstituted phenethylamines for the 5-HT2A receptor remains less potent than that of 2,4,5-trisubstituted derivatives like the 2C series. frontiersin.org

This table presents comparative binding affinities (Ki) at human serotonin receptors. Data sourced from Luethi et al. (2021). researchgate.net

Behavioral studies in rodents, using the head-twitch response (HTR) as a proxy for 5-HT2A receptor-mediated psychedelic effects, corroborate the findings on potency. researchgate.netnih.gov In these assays, escaline and proscaline (B1283602) are both more potent than mescaline. researchgate.netljmu.ac.uk Specifically, escaline demonstrates about 2.35 times the potency of mescaline in mice, while proscaline is about 3.25 times more potent. The amphetamine homologues of these compounds, such as 3C-E (the amphetamine analogue of escaline), also show increased potency relative to their phenethylamine (B48288) counterparts. researchgate.netljmu.ac.uk This consistent increase in potency with the extension of the 4-alkoxy chain underscores the importance of this structural feature in the 3,4,5-substituted phenethylamine series. nih.govljmu.ac.uk

This table presents the median effective dose (ED50) required to induce the head-twitch response (HTR) in C57BL/6J mice. Data sourced from Halberstadt et al. (2019). researchgate.netnih.gov

Research into Novel Escaline (hydrochloride) Derivatives with Modified Pharmacological Properties

Research into derivatives of mescaline and escaline has explored how specific structural modifications alter pharmacological activity. Two key strategies are homologation and isosteric replacement.

Homologation involves systematically increasing the length of an alkyl chain. For mescaline analogues, this has been most studied at the 4-position of the phenyl ring. ljmu.ac.uk Replacing mescaline's 4-methoxy group with a longer 4-ethoxy group (to form escaline) or a 4-propoxy group (to form proscaline) results in a significant increase in potency. researchgate.netljmu.ac.uk This trend is observed both in human studies and in animal models like the mouse head-twitch response assay. nih.govljmu.ac.uk This suggests that the size of the alkoxy group at the 4-position is a critical determinant of in vivo potency for 3,4,5-substituted phenethylamines. ljmu.ac.uk

Isosteric replacement involves substituting one atom or group of atoms with another that has similar physical and chemical properties. This has led to the development of highly potent analogues. For example, replacing the 4-methoxy group of mescaline with a thio-methyl group (4-thiomescaline) increases human potency by approximately 10-fold. nih.gov Another area of investigation has been the introduction of fluorine atoms. The introduction of fluorinated alkyloxy groups at the 4-position has produced derivatives with markedly increased potency compared to mescaline. nih.gov Derivatives such as difluoromescaline (DFM) and trifluoromescaline (TFM) show a 4-fold and greater than 9-fold increase in human potency, respectively, and also have a significantly longer duration of action. nih.gov

The arrangement of substituents on the phenethylamine phenyl ring is a crucial factor for receptor affinity and potency. The substitution pattern of escaline and mescaline is 3,4,5-trialkoxy. wikipedia.orgwikipedia.org However, research has shown that the 2,4,5-trisubstituted pattern, found in compounds like TMA-2 and the 2C family, is generally optimal for high affinity and potency at the 5-HT2A receptor. wikipedia.org

Comparative studies reveal distinct structure-activity relationships (SAR) between these two classes. While homologation of the 4-alkoxy group (e.g., changing methoxy to ethoxy) increases potency in the 3,4,5-series (mescaline to escaline), the same modification does not increase potency in the 2,4,5-series (TMA-2 to MEM). researchgate.netnih.gov This indicates that the two substitution patterns interact differently with the receptor binding pocket. ljmu.ac.uk The activating or deactivating influence of substituents is governed by a combination of inductive effects (electron withdrawal/donation through sigma bonds) and resonance effects (electron delocalization through the pi system). libretexts.org In the case of alkoxy groups like those on escaline, the oxygen atom donates electrons to the ring via resonance, which activates the ring toward electrophilic interaction, a key aspect of receptor binding. libretexts.org

Stereochemical Influences on Activity within Escaline Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on pharmacological activity. Escaline (hydrochloride) itself is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not have stereoisomers. ncats.io

However, chirality is introduced into escaline analogues through certain structural modifications. A common modification is the addition of a methyl group to the alpha-carbon of the ethylamine (B1201723) side chain, which converts the phenethylamine into an amphetamine. nih.gov The resulting compound, 3C-E (3,5-dimethoxy-4-ethoxyamphetamine), is chiral and exists as two enantiomers (R and S). While the introduction of this alpha-methyl group has a relatively small effect on the binding affinity of related 2,4,5-trisubstituted compounds at 5-HT2A/2C receptors, it significantly increases in vivo potency and duration of action in humans. nih.gov

More direct evidence of stereochemical influence comes from studies of conformationally restricted mescaline analogues. In one study, researchers designed C-(4,5,6-trimethoxyindan-1-yl)-methanamine, a rigid analogue of mescaline. acs.orgresearchgate.net This compound was resolved into its (R) and (S) enantiomers. Docking experiments and subsequent pharmacological testing confirmed that the R-(+) isomer possessed significantly higher affinity (16-fold) and potency at the 5-HT2A receptor than the S-(-) isomer. acs.orgresearchgate.net In animal drug discrimination studies, this analogue was five times more potent than mescaline. acs.org These findings clearly demonstrate that the specific 3D orientation of the molecule is critical for optimal interaction with the 5-HT2A receptor.

Cross-Reactivity Studies with Other Known Ligand Classes

Cross-reactivity refers to the ability of a ligand to bind to multiple, often structurally related, receptors. In the context of escaline and its analogues, studies have investigated their binding profiles across different classes of neurotransmitter receptors to determine their selectivity.

The primary targets for escaline and related psychedelic phenethylamines are serotonin receptors, especially the 5-HT2A and 5-HT2C subtypes. researchgate.netfrontiersin.org Research examining a panel of scalines and their amphetamine counterparts (3C-scalines) has shown that these compounds generally have a low affinity for non-serotonergic targets. researchgate.net Specifically, weak to moderate affinity was observed at the 5-HT2A receptor, while no potent affinity was found for adrenergic α1A and α2A receptors or the dopaminergic D2 receptor. researchgate.netfrontiersin.org This indicates a high degree of selectivity for the serotonin system over the adrenergic and dopaminergic systems.

While direct binding to other receptor classes is low, escaline and related compounds do exhibit cross-tolerance with other serotonergic psychedelics. wikipedia.org Cross-tolerance occurs when repeated use of one substance leads to a diminished response to another substance that acts on the same biological target. Mescaline is known to produce cross-tolerance with other 5-HT2A receptor agonists like LSD and psilocybin. wikipedia.org This phenomenon reinforces the understanding that despite structural differences (phenethylamine vs. ergoline (B1233604) vs. tryptamine), these compounds share a common primary mechanism of action through the 5-HT2A receptor.

Forensic and Regulatory Science Research Perspectives on Escaline Hydrochloride

Analytical Challenges in the Identification and Quantification of Escaline (B1605962) (hydrochloride) in Forensic Samples

The detection and quantification of escaline in forensic samples present significant analytical hurdles, largely stemming from its chemical properties and the typical nature of NPS. researchgate.netumw.edu.pl Forensic laboratories are tasked with developing robust and reliable methods to unambiguously identify such compounds in complex biological matrices (e.g., blood, urine) and seized materials.

A primary challenge lies in the structural similarity among phenethylamine (B48288) derivatives. bohrium.comnih.gov The 2C series, to which escaline belongs, consists of numerous positional isomers and analogues, many of which produce similar mass spectra, making definitive identification difficult with standard screening techniques. nih.govnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for confirmation. researchgate.netnih.gov However, even with these advanced methods, challenges persist. For instance, during electrospray ionization mass spectrometry (ESI-MS), many phenethylamine derivatives are prone to in-source fragmentation, particularly the loss of the amine group (NH3), which can complicate the identification of the molecular ion and interpretation of the spectra. nih.gov

The following table outlines common analytical techniques and their associated challenges in the context of escaline analysis:

Analytical TechniqueApplicationChallenges Specific to Escaline (and related phenethylamines)
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile compounds.- Co-elution of structurally similar isomers. - Similar fragmentation patterns among analogues, requiring careful interpretation. - Potential for thermal degradation of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-sensitivity screening and quantification in biological fluids. fda.gov.twperkinelmer.com- In-source fragmentation can lead to a weak or absent molecular ion. nih.gov - Matrix effects from biological samples can suppress or enhance the ion signal, affecting accuracy. - Requires reference material for definitive confirmation.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to determine elemental composition.- Distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). bohrium.com - Higher cost and complexity compared to standard MS.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups in bulk or pure samples.- Not suitable for trace analysis or complex mixtures. - Can be difficult to distinguish between very similar structures.

Furthermore, the low concentrations typically present in biological samples necessitate highly sensitive analytical methods. frontiersin.org The constant emergence of new analogues also means that laboratories must continuously update their spectral libraries and analytical protocols to keep pace. umw.edu.plresearchgate.net

Development of Reference Standards and Certified Reference Materials for Forensic and Research Laboratories

The unambiguous identification and quantification of any chemical substance in a forensic setting depend critically on the availability of high-purity reference materials. nih.gov A Certified Reference Material (CRM) is a standard that has been characterized by a metrologically valid procedure for one or more properties, accompanied by a certificate stating the property value, its associated uncertainty, and a statement of metrological traceability. wikipedia.orgiaea.org

For escaline (hydrochloride), the availability of a CRM is essential for:

Method Validation: To ensure that an analytical method is accurate, precise, and fit for its intended purpose. iaea.org

Instrument Calibration: To create calibration curves for accurate quantification of the substance in unknown samples. nist.gov

Quality Control: To routinely check the performance of analytical procedures and ensure the reliability of results. nih.gov

The production of a CRM is a rigorous, multi-step process governed by international standards such as ISO 17034 and ISO Guide 35. wikipedia.orgnih.gov

Key Steps in CRM Development:

Material Synthesis and Purification: Synthesis of high-purity escaline hydrochloride, followed by purification to remove starting materials, byproducts, and solvents.

Characterization and Value Assignment: The purity of the material is meticulously determined using multiple independent analytical techniques. The certified value is then assigned based on these results. lmine.com

Homogeneity Testing: The batch of material is tested to ensure that the substance is uniformly distributed and that any single sample is representative of the entire batch. nih.gov

Stability Assessment: Long-term and short-term stability studies are conducted under various storage and transport conditions to determine the material's shelf-life and ensure its integrity over time. wikipedia.orgnih.gov

Certification: A certificate is issued that details the certified property value (e.g., purity), its uncertainty, and traceability. lmine.comrazi-center.net

The lack of readily available and affordable CRMs for many NPS, including specific compounds like escaline, poses a significant challenge for forensic laboratories, hindering their ability to definitively identify and quantify these substances. researchgate.netthepoisonjournal.com

Emergence and Monitoring in Novel Psychoactive Substances (NPS) Research Context

Escaline is part of the larger phenomenon of Novel Psychoactive Substances (NPS), which are often designed to mimic the effects of controlled drugs while circumventing existing drug laws. thepoisonjournal.commdpi.com Phenethylamines, including the 2C family, represent a major category of NPS monitored by international bodies. mdpi.comunodc.orgnih.gov

The emergence of substances like escaline is often driven by their availability through online vendors, where they may be misleadingly marketed as "research chemicals" or "legal highs" to avoid regulatory scrutiny. mdpi.comwikipedia.org This virtual marketplace allows for rapid dissemination and presents a significant challenge for monitoring and control efforts. mdpi.com

International organizations like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operate early warning systems to detect the emergence of new substances. europa.eudrugsandalcohol.ie These systems rely on data from forensic laboratories, law enforcement seizures, and public health incidents to track trends in the NPS market. While broad categories like "phenethylamines" are frequently reported, the specific prevalence of less common compounds like escaline can be difficult to ascertain without targeted data collection. The EMCDDA was monitoring approximately 790 new psychoactive substances at the end of 2019. europa.eunih.gov The constant chemical modification of core structures by clandestine chemists means that monitoring is a continuous and evolving process. thepoisonjournal.com

Academic Research on Legislative and Regulatory Responses to Analogues within Controlled Substance Frameworks

The primary legislative tool for controlling substances like escaline in the United States is the Controlled Substances Act (CSA), specifically the Federal Analogue Act (21 U.S.C. § 813). wikipedia.orgdea.govwikipedia.org This act allows any chemical "substantially similar" to a Schedule I or II controlled substance to be treated as a Schedule I substance if intended for human consumption. wikipedia.orgdea.gov

Escaline's legal status is directly tied to its identity as an analogue of mescaline, a Schedule I hallucinogen. For a substance to be prosecuted as a controlled substance analogue, the government must prove two key points:

Structural Similarity: The substance has a chemical structure substantially similar to a Schedule I or II controlled substance.

Pharmacological Similarity: The substance has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a Schedule I or II controlled substance, OR it is represented or intended to have such an effect. wikipedia.org

Academic and legal research has extensively examined the challenges and constitutional questions surrounding the Analogue Act. thetruthaboutforensicscience.com A significant point of contention is the potential vagueness of the term "substantially similar," which can make it difficult for individuals to know in advance whether a substance is illegal. wikipedia.org The determination of analogue status is often a matter for a jury to decide in each individual case, which can lead to inconsistent legal outcomes for the same compound. thetruthaboutforensicscience.com

The table below compares different legislative approaches to controlling NPS like escaline:

Regulatory FrameworkApproachApplication to Escaline
Analogue Legislation (e.g., U.S. Federal Analogue Act) Controls substances based on their structural and pharmacological similarity to existing controlled drugs. congress.govEscaline is treated as a controlled substance due to its similarity to mescaline, provided intent for human consumption is proven. federalregister.gov
Generic or "Catch-All" Legislation (e.g., U.K. Psychoactive Substances Act 2016) Bans any substance capable of producing a psychoactive effect, with exemptions for substances like alcohol, caffeine, and nicotine.Escaline would be controlled based on its psychoactive properties, regardless of its specific chemical structure.
Individual Substance Scheduling Places specific, named substances onto a list of controlled drugs through a legislative or administrative process. dea.govEscaline is listed by name as a Schedule I substance in some jurisdictions. usdoj.gov This provides legal clarity but can be slow to adapt to new substances.

These varied approaches reflect an ongoing global effort to create effective legal frameworks that can address the rapid emergence of NPS without being overly broad or scientifically ambiguous. ufl.edu

Global Trends and Research Needs in Forensic Toxicology for Escaline (hydrochloride)

The field of forensic toxicology is in a constant state of evolution to meet the challenges posed by the dynamic NPS market. researchgate.netumw.edu.pl Several global trends and research needs are particularly relevant to the analysis of escaline and other phenethylamines.

Global Trends:

Shift to High-Sensitivity Techniques: There is a clear trend towards the adoption of LC-MS/MS and high-resolution mass spectrometry (HRMS) as primary tools in forensic toxicology laboratories. umw.edu.plperkinelmer.com These techniques offer the sensitivity and specificity required to detect NPS and their metabolites at very low concentrations in biological matrices.

Focus on Metabolite Identification: As many NPS are rapidly metabolized in the body, identifying their metabolites is crucial for confirming exposure in clinical and forensic cases. Research is increasingly focused on elucidating the metabolic pathways of new substances.

Data Sharing and Collaboration: National and international networks for sharing analytical data, mass spectra, and trend information are becoming increasingly vital for early warning systems and for helping individual laboratories identify new substances. umw.edu.pl

Research Needs:

Metabolism and Pharmacokinetic Studies: There is a significant need for controlled studies on the metabolism, pharmacokinetics, and pharmacodynamics of escaline to better understand its effects and to identify unique metabolites that can serve as biomarkers of exposure.

Development of Rapid Screening Methods: While mass spectrometry is confirmatory, there is a need for faster, more portable screening technologies that can be used in field settings or for high-throughput laboratory screening.

Expansion of CRM Availability: The continued development and distribution of CRMs for a wider range of NPS, including escaline and its isomers, is essential to ensure the accuracy and reliability of forensic testing worldwide. michaelskinnider.com

Retrospective Data Analysis: Research into using large-scale, retrospective analysis of existing toxicology data sets can help identify emerging NPS trends and prioritize the development of new analytical methods and reference materials. nih.govmichaelskinnider.com

Addressing these research needs will be critical for enhancing the capabilities of forensic toxicologists to detect, identify, and understand the impact of escaline and the ever-expanding universe of novel psychoactive substances. frontiersin.org

Future Directions and Research Gaps in Escaline Hydrochloride Studies

Elucidation of Unexplored Receptor Systems and Molecular Targets

The primary mechanism attributed to escaline's psychoactive effects is its activity as an agonist at the serotonin (B10506) 5-HT2A receptor. ontosight.ai However, the assumption of high selectivity for this single receptor subtype may be an oversimplification. Research into the broader class of psychedelic compounds has revealed that they often interact with a wide array of receptor systems. plos.org This promiscuity is thought to contribute to the nuanced differences in the effects of various substances. plos.org A significant research gap exists in the comprehensive receptor screening of escaline (B1605962).

Future investigations should prioritize a full "receptorome" screening to map escaline's binding affinities across a wide panel of neurotransmitter receptors and transporters. Studies on other phenethylamines and psychedelics suggest potential interactions with other serotonin receptor subtypes, such as 5-HT1A and 5-HT2C, as well as dopamine (B1211576) and adrenergic receptors. plos.orgnih.gov Furthermore, the sigma-1 receptor (S1R) has been identified as a target for some psychedelics like DMT, contributing to their neuroplastic effects, and should be considered a potential target for escaline. nih.gov

Another critical area for exploration is the concept of functional selectivity or biased agonism. This phenomenon, where a compound can activate different intracellular signaling pathways through the same receptor, could explain how related compounds produce distinct effects. For instance, studies on other phenethylamines suggest that anti-inflammatory actions may be mediated by the 5-HT2A receptor but through pathways separate from those causing psychedelic effects. researchgate.net It is crucial to determine if escaline exhibits biased agonism at the 5-HT2A receptor, and to identify the specific G-protein and β-arrestin pathways it modulates. nih.gov

Potential Research Target Rationale Based on Analogous Compounds Key Research Question for Escaline
Broad Receptorome Screen Psychedelics often interact with dozens of receptor sites, contributing to their unique effects. plos.orgWhat is the complete binding profile of escaline across all major neurotransmitter receptor families?
Serotonin 5-HT Subtypes (1A, 2C, etc.) These receptors are common secondary targets for many psychedelic compounds and modulate mood and cognition. nih.govDoes escaline have functionally significant affinity for other 5-HT receptors besides 5-HT2A?
Dopamine & Adrenergic Receptors Phenethylamines are structurally related to catecholamines; cross-reactivity is plausible. nih.govwikipedia.orgTo what extent does escaline interact with dopaminergic or adrenergic systems?
Sigma-1 Receptor (S1R) Implicated in the neuroplastic and cell-protective effects of other psychedelics like DMT. nih.govDoes escaline bind to and activate the sigma-1 receptor?
Functional Selectivity Pathways The specific intracellular signaling cascade (e.g., Gq vs. β-arrestin) activated by a ligand at the 5-HT2A receptor dictates its functional outcome. nih.govDoes escaline show bias toward specific signaling pathways at the 5-HT2A receptor, and could this be distinct from other phenethylamines?

Design and Synthesis of Targeted Analytical Probes for Receptor Occupancy Studies

Understanding the relationship between the concentration of escaline in the body and its engagement with targets in the brain is fundamental to its pharmacology. Receptor occupancy studies, primarily conducted using Positron Emission Tomography (PET), are the gold standard for obtaining this information in vivo. researchgate.netoup.com The major gap for escaline research is the absence of any such studies.

The development of a research program to measure escaline's receptor occupancy is a critical next step. This does not necessarily require the creation of a radiolabeled version of escaline itself. An established strategy involves administering the unlabeled "challenger" drug (escaline) and measuring the displacement of a known, validated PET radioligand for the target of interest.

For the 5-HT2A receptor, several well-characterized radioligands are available, including antagonists like [11C]MDL 100,907 and agonists like [11C]Cimbi-36. researchgate.netnih.gov Using these tools, researchers can determine the percentage of 5-HT2A receptors occupied by escaline at various doses. This would provide invaluable data, allowing for correlation between target engagement and behavioral or physiological effects. The use of an agonist radioligand like [11C]Cimbi-36 is particularly appealing as it may offer a more functional measure of the serotonergic system's response. researchgate.net

Should broad screening reveal other high-affinity targets for escaline, a similar approach could be taken if suitable radioligands exist for those targets. The development of novel PET radioligands for psychedelic research is an active and emerging field that could provide new tools for these investigations in the future. arxiv.org

PET Radioligand Ligand Type Target Receptor Potential Use in Escaline Research
[11C]MDL 100,907 Antagonist5-HT2ATo quantify the displacement by escaline and determine its 5-HT2A receptor occupancy in vivo. nih.govsnmjournals.org
[11C]N-methylspiperone Antagonist5-HT2A / D2Can be used to measure 5-HT2A occupancy, though less selective than newer probes. oup.com
[11C]Cimbi-36 Agonist5-HT2ATo measure occupancy and potentially gain insight into the functional state of the receptor in response to escaline. researchgate.net
[11C]GSK215083 Antagonist5-HT6 / 5-HT2AExample of a probe that could be used if secondary targets like the 5-HT6 receptor are identified for escaline. snmjournals.org

Refined Computational Models for Predictive Pharmacology and Metabolism

In silico methods provide a powerful and cost-effective way to generate hypotheses and guide laboratory research. nih.gov For escaline, where empirical data is sparse, computational modeling is an essential tool for predicting its behavior and prioritizing future experiments.

For predictive pharmacology, molecular docking and molecular dynamics simulations can be used to create high-resolution models of escaline binding to the 5-HT2A receptor and other potential targets. frontiersin.org By comparing the predicted binding pose and interactions of escaline with those of other phenethylamines like mescaline or the more potent 2C-X series, researchers can form hypotheses about the structural determinants of its specific pharmacological profile. Advanced whole-brain computational models, which integrate neuroimaging data on receptor distribution, can simulate how escaline might alter large-scale brain network dynamics. biotech-spain.com

A significant gap exists in our understanding of how escaline is metabolized. Computational metabolism prediction software can address this by forecasting the likely metabolic fate of the molecule. nih.govresearchgate.net These programs model common biotransformations, such as O-demethylation, hydroxylation, and N-acetylation, which are known pathways for related phenethylamines. nih.govuni-saarland.de The output of these models would be a list of probable metabolites, which can then be used as targets for synthesis and confirmation in subsequent in vitro (e.g., human liver microsomes) and in vivo studies. nih.gov

Computational Approach Description Application to Escaline
Molecular Docking/Dynamics Simulates the interaction between a ligand and a protein target at an atomic level. frontiersin.orgPredict the binding mode and affinity of escaline at the 5-HT2A receptor and other potential targets.
QSAR Models (Quantitative Structure-Activity Relationship) Uses existing data to build models that predict the biological activity of new molecules based on their chemical structure. nih.govPredict escaline's activity at various receptors based on data from a library of other phenethylamines.
Whole-Brain Modeling Integrates brain connectivity and receptor density data to simulate the effect of a drug on global brain activity. biotech-spain.comPredict how escaline's engagement with 5-HT2A receptors alters communication between brain regions.
Metabolism Prediction Software (e.g., MetaTrans, SyGMa) Algorithms that predict the chemical products of biotransformation. researchgate.netGenerate a list of likely escaline metabolites to guide analytical detection methods in biological samples.

Long-Term Preclinical Studies on Molecular Adaptations and Neuroplasticity

Perhaps one of the most significant areas of modern psychedelic research is the discovery that these compounds can promote rapid and lasting neural plasticity. arxiv.orgjneurosci.org This "psychoplastogenic" effect, which includes the growth of new dendritic spines, the formation of new synapses, and changes in gene expression, is thought to be a key mechanism behind their potential therapeutic effects. nih.govphysio-pedia.com While this has been demonstrated for compounds like LSD, DMT, and psilocybin, there is a complete lack of data regarding the long-term effects of escaline on neuroplasticity.

Future research must address this gap by conducting long-term preclinical studies. Animal models can be used to assess the impact of single or repeated escaline administration on neuronal structure and function over weeks or months. Following administration, key brain regions implicated in psychedelic action, such as the medial prefrontal cortex and hippocampus, should be analyzed. open-foundation.orgmdpi.com

Key molecular markers of plasticity should be quantified, including the expression of plasticity-related genes (e.g., Bdnf, c-Fos, Egr2) and synaptic proteins (e.g., PSD-95, synapsin). nih.govmdpi.com Histological analysis can directly visualize changes in dendritic complexity and spine density. jneurosci.org These molecular and cellular findings should be correlated with long-term behavioral changes to determine if escaline-induced plasticity translates to enduring effects on learning or affect. The investigation should also probe the underlying signaling pathways, such as the BDNF-TrkB and mTOR pathways, which are known to be critical for the plastic effects of other psychedelics. open-foundation.orgjneurosci.org

Level of Analysis Specific Marker/Technique Research Goal for Escaline
Gene Expression qPCR or RNA-SeqMeasure long-term changes in the expression of immediate early genes (c-Fos, Egr2) and neurotrophic factors (Bdnf). nih.govmdpi.com
Protein Expression Western Blot / ELISAQuantify levels of synaptic proteins (PSD-95, synaptophysin) and neurotrophic factors (BDNF). open-foundation.orgmdpi.com
Cellular Structure Golgi Staining / MicroscopyVisualize and quantify changes in dendritic arborization and the density of dendritic spines on neurons. jneurosci.org
Signaling Pathways Use of specific inhibitorsDetermine if neuroplastic effects are dependent on key pathways like mTOR and TrkB signaling. jneurosci.org
Behavioral Learning and Memory TasksAssess whether molecular and cellular changes translate to persistent alterations in cognitive function. open-foundation.org

Investigation of Biosynthetic Pathways (if naturally occurring analogues are discovered)

Escaline is currently understood to be a synthetic compound, defined by its 4-ethoxy group. ontosight.ai However, its close structural relationship to the naturally occurring and extensively studied compound mescaline raises intriguing questions about the possibility of natural analogues. ontosight.aiwikipedia.org The biosynthetic pathway for mescaline in cacti like peyote has been largely elucidated, proceeding from the amino acid L-tyrosine through a series of enzymatic steps including hydroxylation, decarboxylation, and, crucially, O-methylation. researchgate.netnih.govsebiology.org

A fascinating, albeit speculative, avenue of future research would be to investigate whether escaline or other ethoxylated phenethylamines exist in nature. This would involve screening a wide variety of plant and fungal species. While O-methylation is a common biotransformation, the enzymatic O-ethylation required to produce escaline is less common but not impossible.

Should a naturally occurring escaline analogue be discovered, the known mescaline biosynthetic pathway would provide a direct roadmap for investigation. researchgate.net Researchers could search for homologous enzymes, particularly O-methyltransferases (OMTs), and test their ability to use an ethyl donor to catalyze the final step in the synthesis. The discovery of a natural biosynthetic pathway could have significant implications, potentially enabling sustainable and scalable production of the compound through metabolic engineering in yeast or plants, an approach already being explored for mescaline. nih.gov The absence of any known natural source remains a fundamental gap, but one that could be addressed through systematic bioprospecting.

Research Step Methodology Rationale / Goal
Bioprospecting Metabolomic screening (e.g., LC-MS) of diverse plant and fungal extracts.To search for the presence of escaline or related ethoxy-phenethylamines in nature.
Homology-Guided Gene Discovery If a natural source is found, sequence its transcriptome and search for genes similar to the known mescaline biosynthetic enzymes. researchgate.netsebiology.orgTo identify candidate enzymes responsible for producing the escaline analogue.
Enzymatic Assays Express candidate enzymes (e.g., O-methyltransferases) in a heterologous system (like yeast) and provide them with potential precursors and ethyl donors. researchgate.netnih.govTo functionally confirm the identity and substrate specificity of the biosynthetic enzymes.
Metabolic Engineering Reconstruct the identified pathway in a production host like Saccharomyces cerevisiae. nih.govTo develop a sustainable and scalable method for producing the compound biotechnologically.

Q & A

Q. What analytical techniques are recommended for structural characterization of Escaline (hydrochloride) in research settings?

Escaline’s structural confirmation requires advanced techniques such as GC-MS/MS for fragmentation pattern analysis. For example, characteristic fragment ions (e.g., m/z 121, 151, 181) differentiate it from analogs like Proscaline . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying substituent positions (e.g., 4-ethoxy vs. 3,5-dimethoxy groups) and molecular integrity . Ensure solvent purity and calibration with reference standards to minimize artifacts.

Q. How should researchers handle and store Escaline (hydrochloride) to maintain stability?

Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability data indicate integrity for ≥5 years under these conditions . Use inert gas (e.g., argon) purging during aliquoting to prevent oxidation. For laboratory handling, wear tight-sealing goggles, nitrile gloves, and lab coats to avoid contamination .

Q. What is the pharmacological basis for studying Escaline (hydrochloride) in serotonin receptor research?

Escaline acts as a 5-HT2A receptor agonist with 5–8× higher potency than mescaline, making it a candidate for probing psychedelic neurochemistry . Use radioligand binding assays (e.g., [³H]Ketanserin competition) to quantify affinity (Ki). Validate results with functional assays (e.g., calcium flux in HEK293 cells expressing 5-HT2A) to distinguish agonist vs. partial agonist activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported 5-HT2A receptor affinity values for Escaline (hydrochloride)?

Discrepancies may arise from assay conditions (e.g., buffer pH, cell line variability) or stereochemical impurities . To mitigate:

  • Standardize protocols using WHO-recommended reference materials .
  • Cross-validate with orthogonal methods (e.g., β-arrestin recruitment assays vs. calcium signaling) .
  • Perform batch-to-batch purity analysis via HPLC-UV (≥98% purity threshold) .

Q. What experimental design considerations are critical for studying Escaline’s metabolic pathways?

Use isotope-labeled analogs (e.g., Escaline-d5 hydrochloride) to track metabolites via LC-HRMS . Include hepatocyte incubations (human vs. rodent) to assess interspecies variation. For in vivo studies, pair microdosing protocols with cerebrospinal fluid (CSF) sampling to correlate pharmacokinetics with behavioral endpoints . Document ethical approvals for human-derived cell lines.

Q. How can structural modifications of Escaline (hydrochloride) inform SAR studies for novel psychedelics?

Systematically vary substituents (e.g., ethoxy→propoxy at C4) and assess impacts via:

  • Molecular docking (e.g., 5-HT2A homology models) to predict binding modes.
  • Behavioral assays (e.g., head-twitch response in mice) to quantify psychedelic potency .
  • Thermogravimetric analysis (TGA) to evaluate hydrochloride salt stability under synthesis conditions .

Q. What strategies address inconsistencies in Escaline’s reported psychoactive duration and intensity?

Variability may stem from dose-response non-linearity or subject-specific metabolism . Implement:

  • Blinded, placebo-controlled crossover studies with standardized dosing.
  • EEG/fMRI to correlate neural dynamics (e.g., alpha-band suppression) with subjective effects .
  • Population pharmacokinetic modeling to identify covariates (e.g., CYP2D6 polymorphism) .

Methodological Guidance

Q. How to design a reproducible protocol for synthesizing Escaline (hydrochloride)?

Follow a modified Birch reduction for phenethylamine backbone formation:

  • Start with 4-ethoxy-3,5-dimethoxybenzaldehyde.
  • Use NaBH4/MeOH for nitroethane condensation, followed by HCl gas titration for salt formation .
  • Validate purity via melting point analysis (literature range: 240–245°C) and HPLC-ELSD .

Q. What statistical approaches are recommended for analyzing Escaline’s dose-dependent effects?

Apply non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values. Use mixed-effects models to account for inter-subject variability in behavioral studies. For transcriptomic data (e.g., RNA-seq after exposure), apply pathway enrichment analysis (e.g., DAVID, GSEA) .

Q. How to integrate Escaline (hydrochloride) findings with broader psychedelic research?

Conduct meta-analyses comparing Escaline’s receptor profiles with mescaline, psilocybin, and LSD. Use chemoinformatics tools (e.g., SwissTargetPrediction) to identify off-target interactions. Publish datasets in FAIR-compliant repositories (e.g., ChEMBL) to enable cross-study validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.